Product packaging for N-Aminopiperidine hydrochloride(Cat. No.:CAS No. 63234-70-8)

N-Aminopiperidine hydrochloride

Cat. No.: B138761
CAS No.: 63234-70-8
M. Wt: 136.62 g/mol
InChI Key: ZTNLXZOJUZAGRP-UHFFFAOYSA-N
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Description

N-Aminopiperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2 B138761 N-Aminopiperidine hydrochloride CAS No. 63234-70-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNLXZOJUZAGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212625
Record name Piperidine, 1-amino-, hydrochloride
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Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63234-70-8
Record name 1-Piperidinamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63234-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-amino-, hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-amino-, hydrochloride
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Record name 1-Piperidinamine, hydrochloride (1:1)
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Foundational & Exploratory

N-Aminopiperidine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63234-70-8

This in-depth technical guide provides a comprehensive overview of N-Aminopiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, safety data, and its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a crucial building block in organic synthesis. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 63234-70-8
Molecular Formula C₅H₁₃ClN₂
Molecular Weight 136.62 g/mol
Melting Point 146-151 °C
Appearance Brown to Dark-brown Solid[1]
Purity ≥95%[1]
Solubility Soluble in Water[2]
InChI Key ZTNLXZOJUZAGRP-UHFFFAOYSA-N
SMILES C1CCN(CC1)N.Cl[3]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following sections detail two common experimental protocols.

Synthesis from Piperidine and Urea

This method utilizes readily available and less toxic starting materials.[4]

Experimental Protocol:

  • Step 1: Synthesis of N-formamide piperidine

    • Mix piperidine and urea, preferably in a 1:1.1 molar ratio.[4]

    • Heat the mixture to reflux at 100-120°C for 2-8 hours.[4]

    • The product of this step is N-formamide piperidine.

  • Step 2: Hoffman Rearrangement and Salt Formation

    • Dissolve the N-formamide piperidine.

    • At a temperature of 0-20°C, bubble chlorine gas through the solution for 1-2.5 hours.[4]

    • Perform a Hoffman rearrangement reaction under alkaline conditions to yield N-aminopiperidine.[4]

    • React the resulting N-aminopiperidine with concentrated hydrochloric acid to form this compound.[4]

    • The final product can be purified by recrystallization from an ethanol/ethyl acetate solution.[4]

G cluster_0 Step 1: Synthesis of N-formamide piperidine cluster_1 Step 2: Hoffman Rearrangement & Salt Formation Piperidine Piperidine Mix Mix & Reflux (100-120°C, 2-8h) Piperidine->Mix Urea Urea Urea->Mix N_formamide_piperidine N-formamide piperidine Mix->N_formamide_piperidine Chlorination Chlorination (0-20°C, 1-2.5h) N_formamide_piperidine->Chlorination Hoffman Hoffman Rearrangement (Alkaline conditions) Chlorination->Hoffman N_aminopiperidine N-aminopiperidine Hoffman->N_aminopiperidine HCl_reaction React with conc. HCl N_aminopiperidine->HCl_reaction Final_Product This compound HCl_reaction->Final_Product

Caption: Synthesis of this compound from Piperidine and Urea.

Synthesis via Nitrosation and Reduction

This traditional method involves the formation of a nitroso intermediate.

Experimental Protocol:

  • Step 1: Synthesis of N-nitrosopiperidine

    • React piperidine with sodium nitrite under acidic conditions (e.g., with hydrochloric acid) to produce N-nitrosopiperidine.[5]

  • Step 2: Reduction and Salt Formation

    • Prepare a suspension of a reducing agent, such as lithium aluminum hydride, in an anhydrous solvent like tetrahydrofuran or ether in an ice bath.[5]

    • Dissolve the N-nitrosopiperidine in the same anhydrous solvent and add it dropwise to the reducing agent suspension.[5]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

    • Once the reaction is complete, quench it by slowly adding water.

    • Filter the mixture and evaporate the organic solvent under reduced pressure.

    • Acidify the remaining aqueous layer with hydrochloric acid, concentrate by evaporating the water, and recrystallize the solid residue from an ethanol/ethyl acetate mixture to obtain this compound.[5]

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction & Salt Formation Piperidine Piperidine Nitrosation Nitrosation Reaction Piperidine->Nitrosation Sodium_Nitrite_HCl Sodium Nitrite + Acid Sodium_Nitrite_HCl->Nitrosation N_nitrosopiperidine N-nitrosopiperidine Nitrosation->N_nitrosopiperidine Reduction Reduction (e.g., LiAlH4) N_nitrosopiperidine->Reduction N_aminopiperidine N-aminopiperidine Reduction->N_aminopiperidine HCl_treatment Treatment with HCl N_aminopiperidine->HCl_treatment Final_Product This compound HCl_treatment->Final_Product G cluster_pathway Endocannabinoid Signaling cluster_drug_action Drug Intervention Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor binds and activates Downstream_Effects Downstream Cellular Effects (e.g., Increased Appetite) CB1_Receptor->Downstream_Effects leads to N_Amino_HCl N-Aminopiperidine hydrochloride Rimonabant Rimonabant N_Amino_HCl->Rimonabant is an intermediate for Rimonabant->CB1_Receptor blocks

References

N-Aminopiperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, and applications of N-Aminopiperidine Hydrochloride, a key intermediate in pharmaceutical research and development.

This technical guide provides a comprehensive overview of this compound (also known as 1-Aminopiperidine hydrochloride), a crucial building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of pharmacologically active molecules.

Core Physicochemical Properties

This compound is the salt of the N-amino derivative of piperidine. Its fundamental properties are summarized below, providing a clear reference for laboratory use.

PropertyValueSource
Molecular Weight 136.62 g/mol [1]
Molecular Formula C₅H₁₃ClN₂[1]
CAS Number 63234-70-8
Synonyms 1-Aminopiperidine hydrochloride
Boiling Point (Free Base) 147 °C[2]
Appearance Data not widely available in cited sources
Melting Point Data not widely available in cited sources
Solubility Data not widely available in cited sources

Note: Physicochemical properties such as melting point and solubility for the hydrochloride salt are not consistently reported in publicly available literature. Researchers should consult the specific product's certificate of analysis for precise data.

Synthesis Protocols and Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, yield, and safety considerations, particularly concerning the handling of hazardous intermediates.

Method 1: Reduction of N-Nitrosopiperidine

A common laboratory-scale synthesis involves the nitrosation of piperidine followed by reduction. This method, while effective, generates a highly carcinogenic N-nitroso intermediate and requires careful handling.

Experimental Protocol:

  • Nitrosation: Piperidine is reacted with sodium nitrite under acidic conditions to form N-nitrosopiperidine.

  • Reduction: The resulting N-nitrosopiperidine is reduced to N-aminopiperidine. Common reducing agents include:

    • Lithium Aluminum Hydride (LiAlH₄): N-nitrosopiperidine, dissolved in an anhydrous ether like diethyl ether or tetrahydrofuran (THF), is added dropwise to a suspension of LiAlH₄ under an ice bath. The reaction is then stirred at room temperature.

    • Iron in Hydrochloric Acid: N-nitrosopiperidine is added to a heated mixture of iron powder, hydrochloric acid, and water. The mixture is refluxed for 4-5 hours.

  • Salt Formation and Purification: After the reduction is complete, the reaction is quenched. The aqueous layer is acidified with hydrochloric acid and then evaporated to dryness. The resulting solid, this compound, is purified by recrystallization from a solvent mixture such as ethanol/ethyl acetate.

G Piperidine Piperidine Nitrosation Nitrosation Piperidine->Nitrosation NaNO2 Sodium Nitrite (NaNO2) NaNO2->Nitrosation Acid Acidic Conditions Acid->Nitrosation Nitrosopiperidine N-Nitrosopiperidine (Carcinogenic Intermediate) Reduction Reduction Nitrosopiperidine->Reduction Reduction ReducingAgent Reducing Agent (e.g., LiAlH4 or Fe/HCl) ReducingAgent->Reduction NAmino_free N-Aminopiperidine (Free Base) SaltFormation Salt Formation & Purification NAmino_free->SaltFormation HCl Hydrochloric Acid (HCl) HCl->SaltFormation NAmino_hcl N-Aminopiperidine Hydrochloride (Final Product) Nitrosation->Nitrosopiperidine Reduction->NAmino_free SaltFormation->NAmino_hcl

Synthesis Workflow via Reduction of N-Nitrosopiperidine.
Method 2: Hofmann Rearrangement Route

To avoid the use of N-nitroso compounds, an alternative synthesis pathway utilizes a Hofmann rearrangement. This method is considered safer and more environmentally friendly.

Experimental Protocol:

  • Amidation: Piperidine is heated and refluxed with urea to produce N-carboxamide piperidine.

  • Chlorination & Rearrangement: The N-carboxamide piperidine is dissolved and reacted with chlorine gas at a controlled temperature (0-20 °C). A subsequent Hofmann rearrangement is induced under alkaline conditions (e.g., sodium hydroxide solution) to yield N-aminopiperidine.

  • Salt Formation: The resulting N-aminopiperidine is treated with concentrated hydrochloric acid to precipitate the final hydrochloride salt, which is then purified.

Applications in Drug Development

This compound is a valuable intermediate, most notably in the synthesis of the drug Rimonabant .

Rimonabant was developed as a selective cannabinoid receptor 1 (CB1) antagonist, investigated primarily for the treatment of obesity and related metabolic disorders. Although later withdrawn from the market due to neuropsychiatric side effects, the synthesis of Rimonabant highlights the industrial importance of this compound as a key precursor.

Biological Context: The Endocannabinoid Signaling Pathway

The pharmacological target of Rimonabant, the CB1 receptor, is a critical component of the endocannabinoid system (ECS). The ECS is a G-protein coupled receptor (GPCR) system that plays a key role in regulating appetite, energy balance, and mood.

Mechanism of Action:

  • Activation: Endocannabinoids (e.g., Anandamide) are released and bind to the presynaptic CB1 receptor.

  • G-Protein Coupling: This binding activates the associated inhibitory G-protein (Gαi/o).

  • Downstream Effects: The activated G-protein dissociates and initiates two primary downstream effects:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • Inhibition of Calcium Channels: This reduces the influx of Ca²⁺ into the presynaptic terminal.

  • Outcome: The reduction in presynaptic calcium levels inhibits the release of neurotransmitters.

Rimonabant functions as an antagonist or inverse agonist at the CB1 receptor.[3][4][5] It binds to the receptor but does not activate it, thereby blocking the binding of endocannabinoids and preventing the downstream signaling cascade.[5] This blockade of CB1 signaling in regions like the hypothalamus is the mechanism behind its appetite-suppressing effects.

G cluster_presynaptic Presynaptic Neuron CB1 CB1 Receptor (GPCR) G_Protein Gαi/o Protein (Inactive) CB1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits cAMP cAMP Production (Reduced) AC->cAMP produces Neurotransmitter Neurotransmitter Release Ca_Channel->Neurotransmitter triggers Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 binds & activates Rimonabant Rimonabant (from N-Aminopiperidine HCl) Rimonabant->CB1 binds & blocks

CB1 Receptor signaling pathway and the antagonistic action of Rimonabant.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the searched resources. However, based on SDS for structurally related aminopiperidine compounds, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[6][7]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin, eyes, and clothing.[6][8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[7][8] If inhaled, move to fresh air.[7] If ingested, do not induce vomiting and seek immediate medical attention.[7][8]

Disclaimer: This information is for guidance only. Always consult the substance-specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined synthesis routes and its crucial role as an intermediate in the creation of complex molecules like Rimonabant underscore its importance. A thorough understanding of its properties, synthesis, and the biological context of its derivatives is essential for professionals engaged in drug discovery and development.

References

N-Aminopiperidine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-Aminopiperidine Hydrochloride. It includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological and synthetic pathways to support its application in research and drug development.

Core Physical Properties

This compound, also known as 1-aminopiperidine hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably as an intermediate in the production of the cannabinoid receptor antagonist, Rimonabant.[1] An accurate understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control.

Quantitative Data Summary

The physical properties of N-Aminopiperidine and its hydrochloride salt are summarized in the tables below. Data has been compiled from various sources, and it is important to note that some properties are reported for the free base (1-Aminopiperidine) and others for the hydrochloride salt.

Table 1: Physical Properties of 1-Aminopiperidine (Free Base)

PropertyValueSource
Molecular Formula C5H12N2[2][3][4]
Molecular Weight 100.16 g/mol [3][4]
Appearance Colorless to slightly yellow clear liquid[2]
Boiling Point 146 °C at 730 mmHg[3][5]
Density 0.928 g/mL at 25 °C[3][6]
Refractive Index n20/D 1.475[3]
pKa 8.19 ± 0.20 (Predicted)[6]

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
Appearance White to off-white powder
Melting Point Not consistently reported in search results.
Solubility Soluble in water.

Note: Specific quantitative data for the melting point and solubility of this compound were not consistently available across the searched literature. Researchers should determine these properties experimentally for their specific batches.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.

Determination of Melting Point (for solid hydrochloride salt)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a capillary melting point apparatus.[7][8][9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is placed in a mortar and finely powdered using a pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. A packed sample height of 2-3 mm is ideal.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement:

    • A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting range.

    • The apparatus is allowed to cool.

    • A second determination is performed with a slow heating rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.[9]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be determined in various solvents, particularly in aqueous solutions, which is relevant for biological and pharmaceutical applications.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Shaking incubator or orbital shaker

  • pH meter

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Phase Solubility Study): [11]

  • Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the desired solvent (e.g., deionized water, buffer of a specific pH).

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a series of vials.

  • Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the solutions are allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is carefully removed, filtered (e.g., using a 0.45 µm syringe filter) to remove any remaining solid particles, and then diluted as necessary.

  • Quantification: The concentration of the dissolved this compound in the diluted filtrate is determined using a suitable analytical method, such as HPLC-UV, by comparing the response to a calibration curve generated from the standard solutions. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

N-Aminopiperidine is a key synthetic intermediate for Rimonabant, a CB1 cannabinoid receptor antagonist.[1] Understanding the signaling pathway of the CB1 receptor and the synthetic and analytical workflows involving N-aminopiperidine is crucial for its application in drug development.

CB1 Receptor Signaling Pathway

Rimonabant acts as an inverse agonist/antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the CB1 receptor by endocannabinoids triggers a cascade of intracellular events. Rimonabant blocks these effects. The following diagram illustrates the canonical signaling pathway associated with the CB1 receptor.

CB1_Signaling_Pathway Ligand Endocannabinoid (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Ligand->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription Regulates MAPK_pathway->Transcription Regulates Rimonabant Rimonabant (Antagonist) Rimonabant->CB1R Blocks

Caption: Simplified CB1 Receptor Signaling Pathway.

Synthetic Workflow for Rimonabant from this compound

The synthesis of Rimonabant involves the amidation of a pyrazole carboxylic acid derivative with N-aminopiperidine. The following diagram outlines a general synthetic workflow.

Rimonabant_Synthesis start Pyrazole Carboxylic Acid Derivative activation Activation (e.g., with SOCl2 or (COCl)2) start->activation acyl_chloride Acyl Chloride Intermediate activation->acyl_chloride amidation Amidation Reaction acyl_chloride->amidation aminopiperidine N-Aminopiperidine (from hydrochloride salt + base) aminopiperidine->amidation rimonabant Rimonabant amidation->rimonabant purification Purification (e.g., Recrystallization, Chromatography) rimonabant->purification final_product Pure Rimonabant purification->final_product

Caption: General Synthetic Workflow for Rimonabant.

Experimental Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and related compounds. A general workflow for HPLC analysis is presented below.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in mobile phase) injection Injection sample_prep->injection hplc_system HPLC System column Chromatographic Column (e.g., C18) hplc_system->column injection->hplc_system detection Detection (e.g., UV-Vis) column->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak integration, Purity calculation) data_acq->analysis

Caption: General Workflow for HPLC Analysis.

References

Navigating the Solution: A Technical Guide to the Solubility of 1-Aminopiperidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Aminopiperidine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on providing a robust framework for its solubility determination. It includes a detailed, generalized experimental protocol and an illustrative solubility profile based on the general principles of amine hydrochloride solubility.

Introduction to 1-Aminopiperidine Hydrochloride and its Solubility

1-Aminopiperidine is a versatile building block in medicinal chemistry and drug discovery. Its hydrochloride salt is often utilized to improve handling and stability. The solubility of this salt in organic solvents is a critical parameter for its use in synthesis, purification, and formulation development. Generally, amine hydrochlorides, being salts, exhibit higher polarity compared to their free base counterparts. This increased polarity typically leads to better solubility in polar solvents and lower solubility in non-polar organic solvents. The "like dissolves like" principle is a fundamental concept in predicting these solubility behaviors.

Illustrative Solubility Profile

SolventClassPredicted Solubility ( g/100 mL) at 25°CNotes
WaterProtic, Polar> 50Expected to be highly soluble due to the ionic nature of the hydrochloride salt.
MethanolProtic, Polar10 - 25Good solubility is expected due to the high polarity and hydrogen bonding capability of methanol.
EthanolProtic, Polar5 - 15Similar to methanol, good solubility is anticipated. A common solvent for recrystallization of amine hydrochlorides.
IsopropanolProtic, Polar1 - 5Lower polarity than methanol and ethanol may lead to reduced solubility.
AcetonitrileAprotic, Polar0.5 - 2Moderate polarity may allow for some dissolution.
Dichloromethane (DCM)Aprotic, Non-polar< 0.1Low polarity makes it a poor solvent for ionic salts.
TolueneAprotic, Non-polar< 0.01Very low polarity; expected to be practically insoluble.
HexaneAprotic, Non-polar< 0.01Very low polarity; expected to be practically insoluble.
Diethyl EtherAprotic, Non-polar< 0.1Often used as an anti-solvent for precipitating amine hydrochlorides from more polar solutions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1-Aminopiperidine hydrochloride. This protocol is a synthesized approach based on established methods for solubility testing of amine hydrochlorides.

Objective: To determine the equilibrium solubility of 1-Aminopiperidine hydrochloride in a given organic solvent at a specified temperature.

Materials:

  • 1-Aminopiperidine hydrochloride (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Aminopiperidine hydrochloride to a series of sealed vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with a suitable solvent (mobile phase for HPLC is ideal) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-Aminopiperidine hydrochloride.

    • Prepare a calibration curve using standard solutions of known concentrations of 1-Aminopiperidine hydrochloride.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like 1-Aminopiperidine hydrochloride.

Solubility_Workflow start Start: Define Solvent and Temperature prep Prepare Supersaturated Slurry (Excess Solute in Solvent) start->prep equilibrate Equilibrate with Agitation (e.g., 24-48h at constant T) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Accurately Dilute Sample sample->dilute analyze Analyze by Validated Method (e.g., HPLC) dilute->analyze calculate Calculate Solubility (from concentration and dilution factor) analyze->calculate end_node End: Report Solubility Data calculate->end_node

Caption: General workflow for experimental solubility determination.

Conclusion

Understanding the solubility of 1-Aminopiperidine hydrochloride is essential for its effective application in research and development. While specific quantitative data is sparse, a systematic experimental approach, as outlined in this guide, allows for the precise determination of its solubility in various organic solvents. The provided illustrative data and workflow serve as a valuable starting point for researchers, enabling informed solvent selection and experimental design. It is recommended that solubility is always determined experimentally for the specific conditions of interest.

N-Aminopiperidine Hydrochloride: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Aminopiperidine hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds, notably as an intermediate in the production of the cannabinoid receptor antagonist Rimonabant.[1][2] Accurate characterization of this compound is essential for quality control and process optimization in drug development. This guide provides a detailed analysis of its expected spectroscopic signature based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectral Data Analysis

The following sections detail the spectral data for N-Aminopiperidine and provide a scientific basis for the anticipated data for its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the amino group in N-Aminopiperidine to form the hydrochloride salt is expected to induce significant changes in the chemical shifts of nearby protons and carbons due to the electron-withdrawing effect of the newly formed ammonium group.

Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ) for Free Base (ppm)Expected Chemical Shift (δ) for Hydrochloride Salt (ppm)Multiplicity
-NH₂~2.5 (broad singlet)~8-10 (broad singlet)bs
H-2, H-6 (α to ring N)~2.7-2.8~3.0-3.5t
H-3, H-5 (β to ring N)~1.6-1.7~1.8-2.0m
H-4 (γ to ring N)~1.4-1.5~1.6-1.8m

Note: Expected shifts are based on typical values for similar structures and the known effects of protonation.

Expected ¹³C NMR Spectral Data

CarbonExpected Chemical Shift (δ) for Free Base (ppm)Expected Chemical Shift (δ) for Hydrochloride Salt (ppm)
C-2, C-6~55-57~52-55
C-3, C-5~26-28~24-26
C-4~24-26~22-24

Note: Protonation is expected to cause a slight upfield shift for the carbons adjacent to the nitrogen due to changes in hybridization and electron density.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The conversion of the primary amine in N-Aminopiperidine to an ammonium salt in the hydrochloride form will result in the appearance of characteristic N-H stretching and bending vibrations.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹) for Free BaseExpected Wavenumber (cm⁻¹) for Hydrochloride SaltIntensity
N-H Stretch (Amine)3300-3400-Medium
N-H Stretch (Ammonium)-2400-3200 (broad)Strong, Broad
C-H Stretch2850-29502850-2950Strong
N-H Bend (Amine)1590-1650-Medium
N-H Bend (Ammonium)-1500-1600Medium
C-N Stretch1000-12501000-1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will typically dissociate under standard MS conditions.

Expected Mass Spectrometry Data

Ionm/zRelative Intensity
[M]+ (C₅H₁₂N₂)100.10High
[M-NH₂]+84.08Moderate
[M-C₂H₄]+72.08High
[M-C₂H₅N]+57.06Moderate

Note: The fragmentation pattern is based on typical pathways for cyclic amines. Data is for the free base, N-Aminopiperidine.[3]

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible spectral data.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as acidic protons may exchange with D₂O.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-200 ppm.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium chloride (KCl) in an agate mortar and pestle. KCl is used instead of KBr to avoid potential halogen exchange with the hydrochloride salt.[4]

  • Place a portion of the finely ground powder into a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as GC-MS or LC-MS.

Instrumentation and Parameters (Electron Ionization - GC-MS):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 30-200.

  • GC Column: A non-polar or medium-polarity column is typically used for the separation of amines.

Synthesis Workflow

This compound can be synthesized from piperidine through various routes. One common method involves the nitrosation of piperidine followed by reduction and salt formation.

Synthesis_Workflow Piperidine Piperidine Nitrosopiperidine N-Nitrosopiperidine Piperidine->Nitrosopiperidine NaNO₂ / Acid NAminopiperidine N-Aminopiperidine Nitrosopiperidine->NAminopiperidine Reduction (e.g., Zn/CH₃COOH) NAminopiperidineHCl N-Aminopiperidine Hydrochloride NAminopiperidine->NAminopiperidineHCl HCl

A generalized synthetic pathway for this compound.

Another documented synthesis route involves the reaction of piperidine with urea, followed by a Hofmann rearrangement and subsequent reaction with hydrochloric acid.[5]

Synthesis_Workflow_2 Piperidine Piperidine N_Carboxamide_Piperidine N-Carboxamide Piperidine Piperidine->N_Carboxamide_Piperidine Heat Urea Urea Urea->N_Carboxamide_Piperidine NAminopiperidine N-Aminopiperidine N_Carboxamide_Piperidine->NAminopiperidine 1. Cl₂ 2. NaOH (Hofmann Rearrangement) NAminopiperidineHCl N-Aminopiperidine Hydrochloride NAminopiperidine->NAminopiperidineHCl HCl

Alternative synthesis of this compound via a Hofmann rearrangement.

Conclusion

This technical guide provides a thorough spectroscopic and methodological framework for this compound. By combining the known spectral data of the free base with the predictable effects of protonation, researchers and drug development professionals can confidently identify and characterize this important pharmaceutical intermediate. The provided experimental protocols and synthesis workflow further support the practical application of this knowledge in a laboratory setting.

References

N-Aminopiperidine hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Profile of N-Aminopiperidine and its Hydrochloride Salt

For researchers, scientists, and drug development professionals, a comprehensive understanding of a chemical's safety profile is paramount for ensuring safe handling and experimental integrity. This technical guide provides a detailed overview of the safety data for N-Aminopiperidine (also known as 1-Aminopiperidine; CAS 2213-43-6) and its hydrochloride salt, N-Aminopiperidine hydrochloride (CAS 63234-70-8). The information is compiled from Safety Data Sheets (SDS) and toxicological databases, with a focus on quantitative data, experimental methodologies, and logical safety workflows.

Data Presentation

The quantitative safety and physical property data for both the free base and the hydrochloride salt are summarized in the tables below for ease of comparison.

Table 1: Physical and Chemical Properties

Property1-Aminopiperidine (Free Base)This compound
CAS Number 2213-43-6[1]63234-70-8[2]
Molecular Formula C₅H₁₂N₂[1]C₅H₁₃ClN₂[2]
Molecular Weight 100.16 g/mol [1]136.62 g/mol [3]
Physical State Clear Liquid[4]Brown to Dark-brown Solid[2]
Boiling Point 145 - 147 °C[4]Not Available
Melting Point Not Available146 - 151 °C[2]
Flash Point 36 °C (96.8 °F) - closed cup[1][4]Not Available
Density 0.928 g/cm³ at 25 °C[1]Not Available
pH 11-12[4]Not Available

Table 2: Toxicological Data and GHS Classifications

Hazard Parameter1-Aminopiperidine (Free Base)This compound
Acute Oral Toxicity Category 4; LD50 (Rat): 500 mg/kg. Harmful if swallowed.[4]No quantitative data available.
Acute Dermal Toxicity Category 3; LD50 (Rabbit): 275 mg/kg. Toxic in contact with skin.No quantitative data available.
Acute Inhalation Toxicity Category 3; LC50 (Rat, 4h, vapour): 11 mg/l. Toxic if inhaled.No quantitative data available.
Skin Corrosion/Irritation Category 1B : Causes severe skin burns and eye damage.[5] Result in rabbit test: Corrosive (4 h exposure) per OECD Test Guideline 404.Causes skin irritation (H315).[2]
Serious Eye Damage/Irritation Category 1 : Causes serious eye damage.[5] Result in rabbit test: Irreversible effects on the eye per OECD Test Guideline 405.Causes serious eye irritation (H319).[2]
Respiratory Irritation May cause respiratory irritation (STOT SE 3).[6]May cause respiratory irritation (H335).[2]
Flammability Category 3 : Flammable liquid and vapor.[5][6]Not classified as flammable.

Experimental Protocols

The toxicological classifications are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are the methodologies for key experiments cited for 1-Aminopiperidine.

1. OECD Guideline 404: Acute Dermal Corrosion/Irritation

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The observation of a corrosive effect at any step determines the classification.

  • Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.

    • A small area (approx. 6 cm²) of intact skin is selected for application.

    • A measured dose of the test substance (0.5 mL for liquids) is applied to the skin under a gauze patch.

    • The patch is held in contact with the skin with a semi-occlusive dressing for a specified exposure period, typically up to 4 hours.

    • After exposure, the residual substance is removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal. Skin damage, such as ulceration and necrosis, is recorded.

  • Classification: If a corrosive effect is observed (irreversible tissue damage), the test is terminated, and the substance is classified as corrosive. If no corrosive effect is seen after 4 hours, the response is observed for 14 days to determine the reversibility of any effects.

2. OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline assesses the potential of a substance to produce irritation or corrosion when applied to the eye.

  • Principle: The substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated and scored at specific intervals.

  • Test Animal: Healthy young adult albino rabbits are used.

  • Procedure:

    • The test begins with a single animal.

    • A measured dose (e.g., 0.1 mL for liquids) of the test substance is placed in the conjunctival sac of one eye. The eyelids are then gently held together for about one second.

    • The other eye remains untreated to serve as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling).

  • Classification: If a substance is found to cause severe or irreversible effects in the initial animal, no further testing is conducted. If the initial results are inconclusive, a confirmatory test on additional animals may be performed. The scores, severity, and reversibility of the ocular lesions determine the final classification.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safe handling of N-Aminopiperidine and its derivatives.

G cluster_0 Hazard Identification (1-Aminopiperidine) cluster_1 Risk Mitigation & Control Measures cluster_2 Emergency Procedures hazards Health Hazards Physical Hazards Acute Toxicity (Oral, Dermal, Inhalation) Skin Corrosion (Cat. 1B) Eye Damage (Cat. 1) Respiratory Irritation Flammable Liquid (Cat. 3) eng_controls Engineering Controls - Chemical Fume Hood - Explosion-proof equipment - Eyewash & Safety Shower hazards->eng_controls ppe Personal Protective Equipment (PPE) - Chemical Resistant Gloves (e.g., Nitrile) - Protective Clothing - Chemical Safety Goggles / Face Shield hazards->ppe handling Safe Handling & Storage - Keep away from ignition sources - Store locked up in a cool, dry, well-ventilated area - Use only non-sparking tools hazards->handling first_aid First Aid - Skin: Immediately flush with water for 15 min - Eyes: Rinse cautiously with water for several minutes - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting eng_controls->first_aid spill Spill Response - Remove ignition sources - Ventilate area - Absorb with inert material (sand, earth) eng_controls->spill fire Fire Fighting - Use CO₂, dry chemical, or foam - Wear SCBA - Vapors may form explosive mixtures with air eng_controls->fire ppe->first_aid ppe->spill ppe->fire handling->first_aid handling->spill handling->fire

Caption: Hazard Mitigation Workflow for 1-Aminopiperidine.

start Start: OECD 404 Acute Dermal Corrosion/Irritation Test prep Animal Preparation - Select one healthy albino rabbit - Clip fur from dorsal area (~24h prior) start->prep apply Substance Application - Apply 0.5 mL of 1-Aminopiperidine to a ~6 cm² area - Cover with gauze patch & semi-occlusive dressing prep->apply expose Exposure Period - Hold patch in place for up to 4 hours apply->expose remove Removal & Cleaning - Remove patch and any residual substance expose->remove observe Observation & Scoring (at 1, 24, 48, 72h) - Grade for Erythema & Edema - Check for necrosis / deep injuries remove->observe corrosive Result: Corrosive (Cat 1B) - Irreversible tissue damage observed. - Terminate test. observe->corrosive Corrosion Observed? YES not_corrosive Result: Irritant or Non-Irritant - No corrosive effects observed. - Continue observation for reversibility (up to 14 days). observe->not_corrosive Corrosion Observed? NO end End of Test & Classification corrosive->end not_corrosive->end

References

N-Aminopiperidine Hydrochloride Structural Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active compounds. Its inherent conformational rigidity and the presence of a basic nitrogen atom make it an attractive building block for designing ligands that interact with various physiological targets. This technical guide provides an in-depth overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of N-aminopiperidine hydrochloride structural analogues. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

I. Synthesis of N-Aminopiperidine Analogues

The synthesis of N-aminopiperidine analogues can be broadly categorized into several key strategies, including the functionalization of pre-existing piperidine rings and the construction of the piperidine ring itself.

Reductive Amination of N-Substituted 4-Piperidones

A prevalent and versatile method for the synthesis of 4-aminopiperidine derivatives is the reductive amination of N-substituted 4-piperidones. This one-pot reaction involves the formation of an imine or iminium ion intermediate from the piperidone and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.

  • General Workflow:

start N-Substituted 4-Piperidone + Amine intermediate Imine/Iminium Ion Formation start->intermediate (e.g., weak acid catalyst) reduction Reduction intermediate->reduction (e.g., NaBH(OAc)₃) product 4-Aminopiperidine Analogue reduction->product

Caption: Reductive amination workflow for 4-aminopiperidine synthesis.

Synthesis of 3,5-Diaminopiperidine Derivatives

Derivatives of 3,5-diaminopiperidine, which can act as mimetics of aminoglycosides, are synthesized through a multi-step process often starting from a substituted pyridine.

  • Synthetic Scheme Outline:

start 2-Chloro-3,5-dinitropyridine hydrogenation1 Hydrogenation (Pd/C, H₂) start->hydrogenation1 protection Boc Protection hydrogenation1->protection hydrogenation2 Hydrogenation (Rh/C, H₂, high pressure) protection->hydrogenation2 product cis-3,5-Diamino-piperidine Derivative hydrogenation2->product

Caption: Synthetic pathway to cis-3,5-diaminopiperidine derivatives.

II. Pharmacological Activities and Quantitative Data

N-Aminopiperidine analogues have been investigated for a range of pharmacological activities, with significant findings in the areas of pain management, diabetes, and infectious diseases.

µ-Opioid Receptor Agonism for Analgesia

A significant area of research has focused on the development of N-aminopiperidine analogues as potent and selective µ-opioid receptor (MOR) agonists for the treatment of pain.[1] Structure-activity relationship studies have demonstrated that modifications to the piperidine ring and its substituents can profoundly impact binding affinity and functional activity.[1][2]

Compound IDN-SubstituentPhenyl Ring SubstituentMOR Kᵢ (nM)[1][2]MOR EC₅₀ (nM)[1][2]
(3R, 4S)-23 -CH₂-CH(OH)-3-OH0.00210.0013
17 -CH₂-CH₂-3-OH0.00340.68
45 -CH₂-CH₂-4-OH0.00421.23
46 -CH₂-CH₂-4-F0.00550.68
N-Type Calcium Channel Blockade for Neuropathic Pain

4-Aminopiperidine derivatives have been identified as promising blockers of N-type (Caᵥ2.2) voltage-gated calcium channels, which are key regulators of neurotransmitter release in pain pathways.[3] Blockade of these channels represents a therapeutic strategy for neuropathic pain.[4]

Compound IDN1-SubstituentN4-SubstituentN-Type Channel Inhibition IC₅₀ (µM)[4]
C101 4-(diethylamino)piperidin-4-yl(4-fluorobenzyl)(2-ethylbutyl)2.2
Compound 3 4,4-bis(4-fluorophenyl)butylHPotent (qualitative)[3]
Compound 18 3,3-diphenylpropylAcetylPotent (qualitative)[3]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Analogues incorporating the aminopiperidine scaffold have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones that regulate glucose homeostasis.[5] Inhibition of DPP-4 is a validated therapeutic approach for the management of type 2 diabetes.[6]

Compound IDCore StructureDPP-4 Inhibition IC₅₀ (µM)[5]
9i 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil6-Br4-Cl9.25
9c 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracilH4-Cl> 20
9j 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil6-Br4-F> 20
9l 4-Aminopiperidine-3,4-dihydroquinazoline-2-uracil6-Br4-CH₃> 20

III. Experimental Protocols

General Procedure for Reductive Amination of 1-Benzyl-4-piperidone

To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, is added a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired N-substituted-4-amino-1-benzylpiperidine.[7]

Synthesis of cis-3,5-Diamino-piperidine (DAP) Scaffold

A solution of 2-chloro-3,5-dinitropyridine in a suitable solvent is subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature to yield 3,5-diaminopyridine. The resulting diamine is then protected, for example, with a di-tert-butoxycarbonyl (di-Boc) group. The protected intermediate is subsequently hydrogenated at high pressure (e.g., 2200 psi) using a rhodium on carbon (Rh/C) catalyst in the presence of acetic acid at an elevated temperature (e.g., 110 °C) to afford the cis-3,5-diamino-piperidine derivative.[8]

µ-Opioid Receptor Binding Assay

The binding affinity of test compounds to the µ-opioid receptor is determined using a radioligand binding assay. Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells) are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.[9]

N-Type Calcium Channel Electrophysiology Assay

Whole-cell patch-clamp recordings are performed on HEK293 cells stably expressing human Caᵥ2.2 channels to assess the inhibitory activity of test compounds.[10] Barium is used as the charge carrier. Cells are held at a holding potential of -80 mV, and calcium channel currents are elicited by a depolarizing step to a test potential (e.g., 0 mV). Baseline currents are recorded before the application of the test compound. The compound is then perfused at increasing concentrations, and the inhibition of the peak current is measured. The IC₅₀ value is determined by fitting the concentration-response data to a logistic equation.[10]

DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is measured using a fluorometric assay. The assay is based on the cleavage of a fluorogenic substrate, such as H-Gly-Pro-AMC (aminomethylcoumarin), by the DPP-4 enzyme, which releases the fluorescent AMC. The reaction is performed in a buffer solution containing the DPP-4 enzyme, the test compound at various concentrations, and the substrate. The increase in fluorescence over time is monitored using a fluorescence plate reader. The rate of the reaction is calculated, and the percent inhibition by the test compound is determined relative to a control without the inhibitor. IC₅₀ values are calculated by fitting the dose-response curves.[11]

IV. Signaling Pathways and Mechanisms of Action

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the dissociation of the Gαᵢ/ₒ and Gβγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit N-type voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

agonist μ-Opioid Agonist mor μ-Opioid Receptor (GPCR) agonist->mor g_protein Gαi/oβγ mor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac inhibits vgcc N-Type Ca²⁺ Channel g_beta_gamma->vgcc inhibits girk GIRK K⁺ Channel g_beta_gamma->girk activates camp ↓ cAMP ac->camp inhibition ↓ Neurotransmitter Release vgcc->inhibition hyperpolarization Hyperpolarization girk->hyperpolarization depolarization Action Potential (Depolarization) vgcc N-Type Ca²⁺ Channel depolarization->vgcc opens ca_influx Ca²⁺ Influx vgcc->ca_influx blocker N-Type Channel Blocker blocker->vgcc blocks vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion neurotransmitter_release ↓ Neurotransmitter Release vesicle_fusion->neurotransmitter_release food_intake Food Intake incretins ↑ Active Incretins (GLP-1, GIP) food_intake->incretins dpp4 DPP-4 Enzyme incretins->dpp4 degraded by pancreas Pancreas incretins->pancreas inactive_incretins Inactive Incretins dpp4->inactive_incretins dpp4_inhibitor DPP-4 Inhibitor dpp4_inhibitor->dpp4 inhibits insulin ↑ Insulin Secretion (β-cells) pancreas->insulin glucagon ↓ Glucagon Secretion (α-cells) pancreas->glucagon glucose_control Improved Glucose Control insulin->glucose_control glucagon->glucose_control

References

An In-depth Technical Guide to N-Aminopiperidine Hydrochloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Aminopiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This whitepaper provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Key physicochemical properties are tabulated for easy reference, and experimental protocols for its preparation are described in detail. Furthermore, this guide elucidates the compound's primary role as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably the cannabinoid receptor antagonist, Rimonabant. Diagrams illustrating the synthetic pathways and its connection to the endocannabinoid signaling pathway are provided to offer a clear visual representation of its chemical and biological significance.

Introduction

This compound, with the chemical formula C₅H₁₃ClN₂, is the hydrochloride salt of N-aminopiperidine. Its structure features a piperidine ring N-aminated, a modification that bestows unique chemical properties and reactivity, making it a valuable building block in organic synthesis. While not extensively studied for its own direct biological effects, its importance lies in its utility as a precursor to more complex molecules with significant therapeutic applications.

Historically, the development and application of this compound are closely intertwined with the rise of cannabinoid receptor research and the quest for therapeutic agents targeting the endocannabinoid system. Its most prominent application to date has been in the synthesis of Rimonabant, a drug designed for the treatment of obesity. This guide will delve into the known synthesis routes, physicochemical characteristics, and the biological context in which this compound has played a critical role.

Discovery and History

While a definitive singular "discovery" of this compound in the historical literature is not prominently documented, its synthesis and characterization are products of the systematic advancement of organic chemistry. The methods for its preparation have evolved, reflecting broader trends in synthetic methodology. Early synthetic routes likely emerged from fundamental research into the reactions of piperidine and its derivatives.

The significance of this compound surged with the discovery of the endocannabinoid system in the early 1990s and the subsequent development of cannabinoid receptor antagonists. It was identified as an indispensable intermediate in the synthesis of Rimonabant, a potent and selective CB1 receptor blocker. This application drove the optimization of its synthesis for industrial-scale production. Several patents filed in the early 2000s describe various methods to produce this compound efficiently, highlighting its importance in the pharmaceutical industry during that period.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₅H₁₃ClN₂[1]
Molecular Weight 136.62 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 146-151 °C[4]
Solubility Soluble in water[4]
pKa Not explicitly available in searched literature
CAS Number 63234-70-8[1]

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and industrially applied method involves the nitrosation of piperidine followed by a reduction step. An alternative pathway starting from piperidine and urea has also been described.

Synthesis via Nitrosation of Piperidine

This is the most widely documented method for the preparation of this compound. The general workflow is depicted in the diagram below.

G Piperidine Piperidine Nitrosopiperidine N-Nitrosopiperidine Piperidine->Nitrosopiperidine Nitrosation SodiumNitrite Sodium Nitrite (NaNO₂) in Acidic Conditions NAminopiperidine_base N-Aminopiperidine (free base) Nitrosopiperidine->NAminopiperidine_base Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄, Fe/HCl) NAminopiperidine_hcl This compound NAminopiperidine_base->NAminopiperidine_hcl Salt Formation HCl Hydrochloric Acid (HCl)

Synthesis of N-Aminopiperidine HCl via Nitrosation.

Experimental Protocol: Synthesis via Nitrosation and Reduction with Lithium Aluminum Hydride [1]

  • Nitrosation of Piperidine: Piperidine is reacted with sodium nitrite in an acidic medium (e.g., hydrochloric acid or acetic acid) to yield N-nitrosopiperidine. This reaction is typically carried out at low temperatures to control the exothermic reaction and prevent side reactions. The N-nitrosopiperidine intermediate is a yellow oil and a potent carcinogen, requiring careful handling.[5]

  • Reduction of N-Nitrosopiperidine:

    • In a dry 1000 mL single-necked flask, 3.42 g of lithium aluminum hydride (LiAlH₄) is suspended in 150 mL of anhydrous ether under an ice bath.

    • A solution of 6.84 g of N-nitrosopiperidine in 150 mL of anhydrous ether is added dropwise to the LiAlH₄ suspension.

    • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched by the slow, dropwise addition of water until the solid in the reaction mixture turns from gray to white.

    • The mixture is filtered (with the aid of diatomaceous earth), and the organic solvent is evaporated under reduced pressure.

  • Salt Formation and Isolation:

    • The aqueous layer is acidified with 5% dilute hydrochloric acid.

    • The aqueous layer is then extracted twice with chloroform to remove any remaining organic impurities.

    • The water is evaporated to dryness to obtain a solid.

    • The crude product is recrystallized from an ethanol/ethyl acetate mixture to yield this compound. The reported yield for this specific protocol is 53.9%.[1]

Alternative Reducing Agents: Other reducing agents such as iron powder in the presence of hydrochloric acid can also be used. In this case, the N-nitrosopiperidine is added to a heated and activated mixture of iron, hydrochloric acid, and water, followed by refluxing for 4-5 hours.[1]

Synthesis from Piperidine and Urea

An alternative synthetic route that avoids the use of the highly carcinogenic N-nitroso intermediate has been developed.[5] This method involves the formation of N-formylpiperidine from piperidine and urea, followed by a Hofmann rearrangement.

G Piperidine Piperidine NFormylpiperidine N-Formylpiperidine Piperidine->NFormylpiperidine Reflux Urea Urea NAminopiperidine_base N-Aminopiperidine (free base) NFormylpiperidine->NAminopiperidine_base Hofmann Rearrangement Chlorine Chlorine (Cl₂) NaOH Sodium Hydroxide (NaOH) NAminopiperidine_hcl This compound NAminopiperidine_base->NAminopiperidine_hcl Salt Formation HCl Concentrated HCl

Synthesis of N-Aminopiperidine HCl from Piperidine and Urea.

Experimental Protocol: Synthesis from Piperidine and Urea [5]

  • Formation of N-Formylpiperidine: Piperidine and urea are mixed and heated under reflux for 2-8 hours to produce N-formylpiperidine.

  • Hofmann Rearrangement: The obtained N-formylpiperidine is dissolved and reacted with chlorine gas at 0-20 °C for 1-2.5 hours. Subsequently, a Hofmann rearrangement is carried out under alkaline conditions (e.g., using sodium hydroxide) to yield N-aminopiperidine.

  • Salt Formation: The resulting N-aminopiperidine is then reacted with concentrated hydrochloric acid to form this compound.

This method is presented as a safer alternative as it avoids the use of highly toxic hydrazine hydrate and does not generate carcinogenic nitroso compounds.[5]

Role in Drug Development: The Rimonabant Case Study

The primary application of this compound in drug development has been as a key starting material for the synthesis of Rimonabant. Rimonabant is a selective cannabinoid receptor 1 (CB1) antagonist. The CB1 receptors are a major component of the endocannabinoid system and are primarily found in the brain and peripheral tissues.

The endocannabinoid system is involved in regulating a variety of physiological processes, including appetite, pain sensation, mood, and memory. Overactivation of the CB1 receptor is associated with increased appetite and fat storage. Rimonabant was developed to block these receptors, thereby reducing appetite and promoting weight loss.[1]

The synthesis of Rimonabant involves the reaction of this compound with other chemical moieties to construct the final drug molecule. The piperidine ring of this compound forms a core structural component of Rimonabant.

G cluster_synthesis Rimonabant Synthesis cluster_moa Mechanism of Action NAminoHCl N-Aminopiperidine Hydrochloride Rimonabant Rimonabant NAminoHCl->Rimonabant OtherReagents Other Reagents & Synthetic Steps CB1 CB1 Receptor Rimonabant->CB1 Antagonist (Blocks) Rimonabant->CB1 Downstream Downstream Signaling (Appetite Regulation, etc.) CB1->Downstream Activation leads to Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1 Agonist (Activates)

Role of N-Aminopiperidine HCl in Rimonabant's Action.

Biological Activity and Signaling Pathways

Currently, there is limited information available on the direct biological activities and signaling pathway interactions of this compound itself. Its primary role in a biological context is as a precursor to pharmacologically active compounds. The biological effects of its derivatives, such as Rimonabant, are well-documented.

Derivatives of aminopiperidines, in general, have been investigated for a range of biological activities, including:

  • Antidepressant Activity: Some aminopiperidine derivatives have been explored for their potential in treating depression.[6]

  • Antitumor Activity: Certain compounds derived from aminopiperidines have shown potential in inhibiting tumor growth.[6]

  • N-type Calcium Channel Blockers: 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain.[7]

  • Antifungal Agents: 4-aminopiperidines have been investigated as a novel class of antifungal agents that target ergosterol biosynthesis.[8]

Conclusion

This compound is a compound of considerable synthetic utility, primarily recognized for its role as a key intermediate in the pharmaceutical industry. While its own discovery and history are not prominently chronicled, its importance grew substantially with the development of the CB1 receptor antagonist, Rimonabant. The synthesis of this compound is well-established, with the nitrosation-reduction pathway being the most common, and safer alternatives also being available. Although direct biological activity data for this compound is scarce, the aminopiperidine scaffold it provides is a versatile platform for the development of a wide range of therapeutic agents. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, providing essential information on the synthesis, properties, and applications of this important heterocyclic compound. Further research into the direct biological effects of this compound could potentially unveil new and unforeseen applications.

References

Methodological & Application

Application Notes and Protocols for the Reduction of N-nitrosopiperidine to N-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of N-nitrosopiperidine to N-aminopiperidine, a key intermediate in pharmaceutical synthesis. The document outlines various established reduction methodologies, presenting quantitative data in structured tables for easy comparison and including detailed experimental procedures.

Introduction

N-aminopiperidine is a valuable building block in the synthesis of various pharmaceutical agents. Its preparation from N-nitrosopiperidine, a common contaminant that can form from the nitrosation of piperidine, is a critical transformation. The reduction of the N-nitroso group to an N-amino group can be achieved through several methods, each with distinct advantages concerning yield, reaction conditions, and substrate compatibility. This document details protocols for reduction using lithium aluminum hydride (LiAlH4), iron in acidic media, zinc dust, and thiourea dioxide (TDO).

Chemical Reaction Pathway

The fundamental transformation involves the reduction of the nitroso group of N-nitrosopiperidine to the primary amino group of N-aminopiperidine.

Reaction_Pathway N_nitrosopiperidine N-Nitrosopiperidine N_aminopiperidine N-Aminopiperidine N_nitrosopiperidine->N_aminopiperidine Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, Fe/HCl, Zn, TDO) Reducing_Agent->N_aminopiperidine

Caption: General reaction scheme for the reduction of N-nitrosopiperidine.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for different methods used in the reduction of N-nitrosopiperidine to N-aminopiperidine, allowing for a direct comparison of their efficiencies and reaction conditions.

Reducing Agent/MethodSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference(s)
Lithium Aluminum Hydride (LiAlH4)Anhydrous Tetrahydrofuran (THF)Room TemperatureOvernight55.2[1]
Lithium Aluminum Hydride (LiAlH4)Anhydrous EtherRoom TemperatureOvernight53.9[1]
Iron (Fe) / Hydrochloric Acid (HCl)WaterReflux4-5 hoursNot specified[1]
Zinc (Zn) / Acid (H2SO4 or HCl)WaterRefluxNot specifiedHigh (unspecified)[2]
Zinc-Ammonia-Ammonium CarbonateAmmonia/Ammonium CarbonateNot specifiedNot specifiedAdvantageous (unspecified)[3]
Thiourea Dioxide (TDO)WaterMild (unspecified)Not specifiedGood to Excellent[4]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH4)

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[1]

Materials:

  • N-nitrosopiperidine

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF) or anhydrous ether

  • Diatomaceous earth

  • 5% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry 250 mL single-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous THF and 1.14 g of LiAlH4.

  • Cool the suspension in an ice bath.

  • Dissolve 2.28 g of N-nitrosopiperidine in 50 mL of anhydrous THF.

  • Slowly add the N-nitrosopiperidine solution dropwise to the LiAlH4 suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Upon reaction completion (monitor by TLC or GC-MS), slowly and carefully quench the reaction by adding water dropwise until the solid in the reaction mixture turns from gray to white.

  • Filter the mixture through a pad of diatomaceous earth.

  • Evaporate the organic solvent from the filtrate under reduced pressure.

  • To the remaining aqueous layer, add 5% dilute hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer twice with ethyl acetate to remove any unreacted starting material or byproducts.

  • Evaporate the aqueous layer to dryness to obtain a solid.

  • Recrystallize the solid from an ethanol/ethyl acetate mixture to yield N-aminopiperidine hydrochloride.

Expected Yield: Approximately 55.2%[1].

Protocol 2: Reduction using Iron (Fe) and Hydrochloric Acid (HCl)

This method provides a classical approach to the reduction of nitroso groups.[1]

Materials:

  • N-nitrosopiperidine

  • Iron powder

  • Hydrochloric acid (HCl)

  • Water

  • Organic solvent (e.g., ethyl acetate or chloroform)

  • Ethanol

Procedure:

  • In a round-bottom flask, activate iron powder by heating it to a boil with hydrochloric acid and water.

  • Add N-nitrosopiperidine to the activated iron suspension.

  • Reflux the mixture for 4-5 hours.

  • After cooling, make the aqueous layer acidic by adding dilute hydrochloric acid.

  • Extract the aqueous layer twice with an organic solvent.

  • Evaporate the aqueous layer to dryness to obtain the solid product.

  • Recrystallize the solid from an ethanol/ethyl acetate mixture to obtain this compound.

Protocol 3: Reduction using Zinc (Zn) and Acid

This protocol is a general method for the reduction of N-nitroso derivatives of secondary amines.[2]

Materials:

  • N-nitrosopiperidine

  • Zinc powder

  • Sulfuric acid or Hydrochloric acid

  • Water

Procedure:

  • Form an aqueous mixture of N-nitrosopiperidine and zinc powder in a reaction vessel.

  • Slowly add sulfuric acid or hydrochloric acid to the mixture until the pH of the reaction mixture is in the range of 2 to 4.

  • The reaction is exothermic and may require cooling to maintain control.

  • The total amount of water in the final reaction mixture should correspond to 8 to 30 moles per mole of the nitroso compound.

  • After the reaction is complete, isolate the N-aminopiperidine from the reaction mixture through standard workup procedures such as filtration, extraction, and distillation.

Protocol 4: Metal-Free Reduction using Thiourea Dioxide (TDO)

This method offers a milder, metal-free alternative for the reduction of N-nitrosamines.[4]

Materials:

  • N-nitrosopiperidine

  • Thiourea dioxide (TDO)

  • Aqueous medium (e.g., water)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Dissolve the N-nitrosopiperidine in an aqueous medium.

  • Add thiourea dioxide to the solution. The reaction is typically carried out under mild alkaline conditions.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • The N-aminopiperidine can be isolated by extraction and subsequent purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of N-nitrosopiperidine and the subsequent isolation of N-aminopiperidine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start: N-Nitrosopiperidine Add_Reagents Add Reducing Agent and Solvent Start->Add_Reagents Reaction_Step Reaction under Controlled Temperature and Time Add_Reagents->Reaction_Step Quench Quench Reaction Reaction_Step->Quench Filter Filter Solids Quench->Filter Extract Extract with Organic Solvent Filter->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallization or Column Chromatography Evaporate->Recrystallize Characterize Characterize Product (NMR, MS, etc.) Recrystallize->Characterize End End: N-Aminopiperidine Characterize->End

Caption: A generalized workflow for the synthesis and purification of N-aminopiperidine.

Safety Precautions

  • N-nitrosopiperidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.

  • Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid that reacts violently with water. All reactions involving LiAlH4 must be conducted under anhydrous conditions and an inert atmosphere. The quenching process should be performed slowly and with extreme caution.

  • Reactions involving strong acids and refluxing solvents should be performed with care to avoid splashes and inhalation of vapors.

These protocols and data are intended to serve as a guide for trained chemists. Researchers should adapt these procedures to their specific laboratory conditions and scale, always prioritizing safety.

References

Application Notes and Protocols for the Synthesis of N-Aminopiperidine Hydrochloride Utilizing Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-aminopiperidine hydrochloride, a valuable building block in pharmaceutical and chemical research. The described method involves a two-step process commencing with the nitrosation of piperidine to form N-nitrosopiperidine, which is subsequently reduced using lithium aluminum hydride (LiAlH4) to yield the desired product. This document outlines the chemical pathway, experimental procedures, and quantitative data to facilitate the replication and application of this synthesis.

Chemical Synthesis Pathway

The synthesis proceeds in two primary stages. Initially, piperidine is reacted with sodium nitrite under acidic conditions to yield N-nitrosopiperidine. The intermediate, N-nitrosopiperidine, is a potent carcinogen and must be handled with extreme care. In the subsequent and focal step of this protocol, the N-nitrosopiperidine is reduced with lithium aluminum hydride (LiAlH4) in an ethereal solvent. The resulting N-aminopiperidine is then treated with hydrochloric acid to afford the stable hydrochloride salt.[1][2]

Synthesis_Pathway Piperidine Piperidine NNitrosopiperidine N-Nitrosopiperidine Piperidine->NNitrosopiperidine NaNO2, Acid NAminopiperidine N-Aminopiperidine NNitrosopiperidine->NAminopiperidine 1. LiAlH4 2. H2O NAminopiperidineHCl N-Aminopiperidine Hydrochloride NAminopiperidine->NAminopiperidineHCl HCl

Synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the reduction of N-nitrosopiperidine using lithium aluminum hydride.[1] Researchers should adhere to all safety precautions, particularly when handling lithium aluminum hydride, which is a highly reactive and pyrophoric substance, and N-nitrosopiperidine, a known carcinogen.[3][4] All manipulations involving LiAlH4 should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

Protocol 1: Reduction in Diethyl Ether

This protocol details the synthesis of this compound using diethyl ether as the solvent for the reduction step.

Materials:

  • N-Nitrosopiperidine (6.84 g)

  • Lithium aluminum hydride (3.42 g)

  • Anhydrous diethyl ether (300 ml total)

  • Diatomaceous earth

  • 5% Hydrochloric acid

  • Chloroform

  • Ethanol

  • Ethyl acetate

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry 1000 ml single-necked flask under an inert atmosphere, suspend lithium aluminum hydride (3.42 g) in 150 ml of anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve N-nitrosopiperidine (6.84 g) in 150 ml of anhydrous diethyl ether.

  • Slowly add the N-nitrosopiperidine solution dropwise to the cooled LiAlH4 suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • To quench the reaction, slowly and carefully add water dropwise until the grey solid turns white.

  • Filter the solid through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Acidify the remaining aqueous layer with 5% dilute hydrochloric acid.

  • Extract the aqueous layer twice with chloroform to remove any organic impurities.

  • Evaporate the aqueous layer to dryness to obtain the crude solid product.

  • Recrystallize the solid from an ethanol/ethyl acetate mixture to yield pure this compound.[1]

Protocol 2: Reduction in Tetrahydrofuran (THF)

This protocol provides an alternative procedure utilizing anhydrous tetrahydrofuran (THF) as the reaction solvent.

Materials:

  • N-Nitrosopiperidine (2.28 g)

  • Lithium aluminum hydride (1.14 g)

  • Anhydrous tetrahydrofuran (100 ml total)

  • Diatomaceous earth

  • 5% Hydrochloric acid

  • Ethyl acetate

  • Ethanol

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry 250 ml single-necked flask under an inert atmosphere, suspend lithium aluminum hydride (1.14 g) in 50 ml of anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve N-nitrosopiperidine (2.28 g) in 50 ml of anhydrous THF.

  • Slowly add the N-nitrosopiperidine solution dropwise to the cooled LiAlH4 suspension.

  • Once the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature overnight.

  • Carefully quench the reaction by the slow, dropwise addition of water until the solid material turns from grey to white.

  • Filter the mixture through diatomaceous earth to remove the inorganic salts.

  • Remove the organic solvent from the filtrate by evaporation under reduced pressure.

  • To the remaining aqueous solution, add 5% dilute hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer twice with ethyl acetate.

  • Evaporate the aqueous layer to dryness to yield the crude solid.

  • Purify the product by recrystallization from an ethanol/ethyl acetate mixture to obtain this compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the two experimental protocols described above.

ParameterProtocol 1 (Diethyl Ether)Protocol 2 (THF)
Reactants
N-Nitrosopiperidine6.84 g2.28 g
Lithium Aluminum Hydride3.42 g1.14 g
Solvent Anhydrous Diethyl EtherAnhydrous Tetrahydrofuran
Product
N-Aminopiperidine HCl4.4 g1.5 g
Yield 53.9%55.2%

Experimental Workflow Visualization

The logical flow of the experimental procedure, from setup to purification, is depicted in the following diagram.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Prepare LiAlH4 Suspension in Anhydrous Solvent Cooling Cool Suspension in Ice Bath Setup->Cooling Addition Slowly Add N-Nitrosopiperidine Solution Cooling->Addition Stirring Stir Overnight at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Filter Filter through Diatomaceous Earth Quench->Filter Evaporate_Solvent Evaporate Organic Solvent Filter->Evaporate_Solvent Acidify Acidify with HCl Evaporate_Solvent->Acidify Extract Extract with Organic Solvent Acidify->Extract Evaporate_Aqueous Evaporate Aqueous Layer Extract->Evaporate_Aqueous Recrystallize Recrystallize from Ethanol/Ethyl Acetate Evaporate_Aqueous->Recrystallize Final_Product Obtain Pure N-Aminopiperidine HCl Recrystallize->Final_Product

Workflow for N-Aminopiperidine HCl Synthesis.

References

Synthesis of N-Aminopiperidine via Catalytic Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-aminopiperidine, a crucial building block in the pharmaceutical industry, through the catalytic hydrogenation of N-nitrosopiperidine. The protocols outlined below are based on established chemical principles and publicly available data, offering a guide for laboratory-scale synthesis.

Introduction

N-aminopiperidine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its synthesis often involves the reduction of N-nitrosopiperidine. While several reducing agents can achieve this transformation, catalytic hydrogenation offers a clean and efficient method, often with high yields and milder reaction conditions compared to stoichiometric reductants. This document focuses on the use of common hydrogenation catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel.

Reaction Principle

The core of the synthesis is the reduction of the nitroso group (-N=O) of N-nitrosopiperidine to a primary amino group (-NH2), yielding N-aminopiperidine. This is achieved by using molecular hydrogen (H₂) in the presence of a metal catalyst. The general reaction is depicted below:

Reaction_Pathway N_Nitrosopiperidine N-Nitrosopiperidine N_Aminopiperidine N-Aminopiperidine N_Nitrosopiperidine->N_Aminopiperidine + H2, Catalyst (e.g., Pd/C or Raney Ni) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge Reactor with N-Nitrosopiperidine and Solvent B Add Catalyst (Pd/C or Raney Ni) A->B C Purge with H₂ and Pressurize B->C D Stir at Desired Temperature and Pressure C->D E Monitor Reaction Progress (TLC, GC, or LC-MS) D->E F Depressurize and Purge with Inert Gas E->F Reaction Complete G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification (if necessary) H->I J N-Aminopiperidine I->J

N-Aminopiperidine hydrochloride as a precursor for Rimonabant

Author: BenchChem Technical Support Team. Date: December 2025

An essential precursor in the synthesis of the anti-obesity drug Rimonabant is N-aminopiperidine hydrochloride.[1] This stable salt form is typically converted to its free base before being used in the final amidation step to form the Rimonabant molecule.

Application Notes

N-aminopiperidine serves as the nucleophilic component in the formation of the amide bond that characterizes the Rimonabant structure. The overall synthesis is a convergent process where two key intermediates are prepared separately and then combined. One intermediate is the pyrazole carboxylic acid derivative, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, which is typically activated as an acid chloride.[2][3] The other key component is N-aminopiperidine.

Due to the higher stability and easier handling of the hydrochloride salt, this compound is the common starting material.[1] Before its reaction with the pyrazole acid chloride, it must be converted to its free base form, N-aminopiperidine. This is achieved through a simple acid-base extraction, typically using a base like sodium hydroxide. The resulting free base is less stable and is generally used immediately in the subsequent condensation step.

The final amidation reaction is a standard nucleophilic acyl substitution. The amino group of N-aminopiperidine attacks the carbonyl carbon of the pyrazole acid chloride, leading to the formation of Rimonabant.[4]

G cluster_precursors Key Precursors cluster_synthesis Synthesis Steps A N-Aminopiperidine Hydrochloride C Free Base Formation (Base Treatment) A->C B Pyrazole Acid Chloride Derivative E Amidation (Condensation) B->E D N-Aminopiperidine (Free Base) C->D D->E F Rimonabant E->F

Caption: Logical workflow from precursors to Rimonabant.

Experimental Protocols

Protocol 1: Preparation of N-Aminopiperidine Free Base

This protocol describes the conversion of this compound to its free base form.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in deionized water in a separatory funnel.

  • Cool the solution in an ice bath.

  • Slowly add the NaOH solution while gently swirling until the aqueous layer is strongly basic (pH > 12, check with pH paper).

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-aminopiperidine as an oil. Use immediately.

Protocol 2: Synthesis of Rimonabant

This protocol details the final condensation step to produce Rimonabant.

Materials:

  • 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride

  • N-aminopiperidine (freshly prepared from Protocol 1)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Dissolve the pyrazole-3-carbonyl chloride intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve the freshly prepared N-aminopiperidine and triethylamine (1.0-1.2 equivalents) in anhydrous DCM.

  • Cool the pyrazole-3-carbonyl chloride solution to 0 °C using an ice bath.

  • Add the N-aminopiperidine solution dropwise to the cooled, stirring reaction mixture.[4]

  • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-4 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to obtain pure Rimonabant.

G A Start: Dissolve Pyrazole Acid Chloride in DCM C Cool Acid Chloride Solution to 0°C A->C B Prepare N-Aminopiperidine and TEA solution in DCM D Add Amine Solution Dropwise B->D C->D E Stir at 0°C, then Warm to Room Temp D->E F Monitor by TLC E->F G Reaction Complete? F->G G->E No H Aqueous Work-up (Quench, Wash, Dry) G->H Yes I Purification (Chromatography/ Recrystallization) H->I J End: Pure Rimonabant I->J

Caption: Workflow for the amidation step in Rimonabant synthesis.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Rimonabant from its precursors. Yields are representative and can vary based on reaction scale and purity of reagents.

ParameterProtocol 1: Free Base FormationProtocol 2: Rimonabant Synthesis
Key Reagents N-aminopiperidine HCl, NaOHN-aminopiperidine, Pyrazole-3-carbonyl chloride, Triethylamine
Solvent Water, DichloromethaneDichloromethane or Tetrahydrofuran
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 0.5 - 1 hour1 - 4 hours
Typical Yield > 95% (crude)45% - 61%[4]
Purification Method ExtractionColumn Chromatography / Recrystallization

Mechanism of Action: Rimonabant and the CB1 Receptor

Rimonabant acts as an inverse agonist and selective antagonist at the cannabinoid receptor 1 (CB1).[3] The CB1 receptor is part of the endocannabinoid system, which is involved in regulating appetite and energy balance.[3][5] Endocannabinoids (like anandamide) normally activate the CB1 receptor, which leads to downstream signaling that can increase appetite. Rimonabant binds to the CB1 receptor, blocking the binding of endocannabinoids and reducing the receptor's basal activity, thereby decreasing appetite.[3]

G cluster_membrane Cell Membrane CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibition Effect Appetite Stimulation CB1->Effect Leads to cAMP cAMP ATP ATP Endocannabinoid Endocannabinoids (e.g., Anandamide) Endocannabinoid->CB1 Activates Rimonabant Rimonabant Rimonabant->CB1 Blocks BlockedEffect Appetite Reduction Rimonabant->BlockedEffect Leads to

Caption: Rimonabant's mechanism of action at the CB1 receptor.

References

Application Notes and Protocols for the Derivatization of N-Aminopiperidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common derivatization strategies for N-aminopiperidine hydrochloride, a versatile building block in medicinal chemistry. The protocols outlined below are designed to guide researchers in the synthesis of novel N-aminopiperidine analogs for the exploration of new chemical space and the development of potential therapeutic agents. The unique 1,1-disubstituted hydrazine moiety within the piperidine ring offers distinct structural and electronic properties that can be exploited to modulate the pharmacological profile of lead compounds.

Introduction to N-Aminopiperidine in Drug Discovery

N-Aminopiperidine and its derivatives are important scaffolds in medicinal chemistry, recognized for their presence in a variety of biologically active compounds. The piperidine ring is a common motif in pharmaceuticals, and the addition of an exocyclic amino group at the N1 position introduces a key vector for chemical modification.[1] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of substituents. Derivatization of the N-amino group can influence a compound's potency, selectivity, and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

A notable example of a drug featuring this scaffold is Rimonabant , a cannabinoid receptor 1 (CB1) antagonist that was previously marketed for the treatment of obesity.[2][3] The synthesis of Rimonabant and its analogs often involves the derivatization of N-aminopiperidine, highlighting the importance of this building block in the development of neurologically active agents.[2][4][5] Research has also explored N-aminopiperidine derivatives as N-type calcium channel blockers for pain management and as CCR5 antagonists for HIV therapy.

Key Derivatization Strategies and Protocols

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. The most common derivatization strategies include N-acylation, N-alkylation, and N-arylation.

N-Acylation of this compound

N-acylation is a widely used method to introduce amide, carbamate, and urea functionalities. These groups can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to its biological target.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl generated during the reaction and the HCl salt of the starting material.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 10-15 minutes to ensure the formation of the free base.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl-N-aminopiperidine derivative.

Protocol 2: Amide Coupling with a Carboxylic Acid using a Coupling Agent

This method is suitable for acylating N-aminopiperidine with carboxylic acids that are sensitive to conversion to acyl chlorides.

Materials:

  • This compound

  • Carboxylic acid

  • Peptide coupling agent (e.g., HBTU, HATU, or EDC·HCl)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the tertiary amine base (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Yield (%)Reference
15-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chlorideEt₃NDCM445-61[5]
2Benzoyl ChlorideEt₃NDCM2~85 (representative)General Protocol
3Acetic AnhydridePyridineDCM3~90 (representative)General Protocol

Note: Yields are highly dependent on the specific substrates and reaction conditions.

N_Acylation_Workflow Workflow for N-Acylation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_N_amino N-Aminopiperidine Hydrochloride dissolve Dissolve N-Aminopiperidine Hydrochloride in Solvent start_N_amino->dissolve start_acyl Acylating Agent (Acyl Chloride or Carboxylic Acid) add_acyl Add Acylating Agent (and Coupling Agent if needed) start_acyl->add_acyl add_base Add Base (e.g., Et3N) dissolve->add_base add_base->add_acyl react Stir at RT add_acyl->react quench Quench Reaction react->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product N-Acyl-N-aminopiperidine Product purify->product

Caption: Workflow for N-Acylation.

N-Alkylation of this compound

N-alkylation introduces alkyl or substituted alkyl groups, which can modulate lipophilicity, steric bulk, and metabolic stability. Direct alkylation of hydrazines can sometimes lead to overalkylation, so reductive amination is often a preferred method for controlled mono-alkylation.[6][7]

Protocol 3: Reductive Amination with Aldehydes or Ketones

This protocol describes the formation of a hydrazone intermediate followed by in-situ reduction to the corresponding N-alkyl-N-aminopiperidine.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN))

  • Acid catalyst (e.g., acetic acid)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or methanol (MeOH))

Procedure:

  • To a suspension of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate hydrazone formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Alkylation Reactions

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃DCE16~70-80 (representative)General Protocol
2AcetoneNaBH₃CNMeOH24~60-70 (representative)General Protocol
3CyclohexanoneNaBH(OAc)₃DCE18~75-85 (representative)General Protocol

Note: Yields are representative and will vary based on the specific carbonyl compound used.

Reductive_Amination_Workflow Workflow for Reductive Amination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_N_amino N-Aminopiperidine Hydrochloride mix_reactants Mix Starting Materials in Solvent with Acid start_N_amino->mix_reactants start_carbonyl Aldehyde or Ketone start_carbonyl->mix_reactants form_hydrazone Hydrazone Formation mix_reactants->form_hydrazone add_reducing_agent Add Reducing Agent (e.g., STAB) form_hydrazone->add_reducing_agent reduce Reduction add_reducing_agent->reduce quench Quench Reaction reduce->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product N-Alkyl-N-aminopiperidine Product purify->product

Caption: Reductive Amination Workflow.

N-Arylation of this compound

The introduction of aryl or heteroaryl groups can facilitate π-π stacking interactions with biological targets and modulate the electronic properties of the molecule. Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of N-aminopiperidine with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (1-5 mol %), phosphine ligand (2-10 mol %), and base (2.5 eq) to a dry reaction vessel.

  • Add anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-aryl-N-aminopiperidine.

Quantitative Data for N-Arylation Reactions

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotoluenePd₂(dba)₃/XantphosNaOtBuToluene100~60-70 (representative)General Protocol
22-ChloropyridinePd(OAc)₂/DavePhosCs₂CO₃Dioxane110~50-65 (representative)General Protocol
31-IodonaphthalenePd₂(dba)₃/BINAPNaOtBuToluene100~55-75 (representative)General Protocol

Note: Yields are representative and require optimization for specific substrates.

Signaling Pathways and Biological Relevance

Derivatives of N-aminopiperidine have been shown to interact with a variety of biological targets, leading to modulation of key signaling pathways.

  • Cannabinoid Receptor 1 (CB1): As inverse agonists, N-aminopiperidine derivatives like Rimonabant block the constitutive activity of the CB1 receptor, which is a G-protein coupled receptor (GPCR). This can impact downstream signaling cascades involved in appetite regulation and metabolism.[2]

  • N-type Calcium Channels: By blocking these voltage-gated calcium channels, N-aminopiperidine analogs can inhibit the influx of calcium into neurons, thereby reducing neurotransmitter release and dampening pain signals.

  • Chemokine Receptor Type 5 (CCR5): As antagonists of this GPCR, N-aminopiperidine derivatives can prevent the entry of HIV into host cells, making them potential anti-retroviral agents.

The derivatization of the N-amino group plays a crucial role in defining the affinity and selectivity of these compounds for their respective targets. The introduction of specific functional groups can lead to enhanced binding interactions, improved pharmacokinetic profiles, and ultimately, more effective and safer therapeutic agents.

Signaling_Pathways Biological Targets of N-Aminopiperidine Derivatives cluster_ligand N-Aminopiperidine Derivative cluster_targets Biological Targets cluster_effects Biological Effects ligand Derivatized N-Aminopiperidine cb1 CB1 Receptor ligand->cb1 Antagonism ca_channel N-type Calcium Channel ligand->ca_channel Blockade ccr5 CCR5 Receptor ligand->ccr5 Antagonism appetite Modulation of Appetite cb1->appetite pain Reduction of Pain Signaling ca_channel->pain hiv Inhibition of HIV Entry ccr5->hiv

Caption: Biological Targets and Effects.

References

Application Note: HPLC Analysis of N-Aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) analytical method for N-Aminopiperidine hydrochloride has been developed to ensure accurate quantification and purity assessment, crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the analysis using a reversed-phase HPLC method with UV detection.

Introduction

This compound is a heterocyclic compound that serves as a building block in the synthesis of various pharmaceutical compounds. The piperidine ring is a key pharmacophore in many drugs.[1] Consequently, a robust and reliable analytical method for its quantification and purity assessment is essential in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for this purpose.[1]

This document outlines a reversed-phase HPLC method for the direct analysis of this compound. An alternative method involving pre-column derivatization for enhanced sensitivity is also discussed.

Principle of Analysis

The primary method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from impurities.[2] The separation is based on the analyte's hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase.[1] For compounds lacking a strong chromophore, pre-column derivatization can be employed to attach a UV-active molecule, thereby increasing detection sensitivity.[3][4]

Chromatographic Conditions

A reversed-phase HPLC method with simple conditions is suitable for the analysis of this compound.[2] The mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid to ensure good peak shape and retention.[2]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Newcrom R1, 5 µm, 4.6 x 150 mm or equivalent C18 column[2]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient (e.g., 20:80 MeCN:H₂O)
Flow Rate 1.0 mL/min[3][5][6]
Column Temperature 30°C[3][5][6]
UV Detection 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile modifier like formic acid.[2]

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS)

  • Methanol (for sample preparation)

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5 - 100 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Analysis Procedure

  • Set up the HPLC system according to the chromatographic conditions listed in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The following table summarizes typical method validation parameters for the analysis of piperidine-containing compounds. These values serve as a general guideline.

ParameterTypical Value
Linearity Range 5 - 50 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1][3][5][6]
Accuracy (% Recovery) 98 - 102%[1][3][5][6]
Precision (%RSD) < 2.0%[1][3][5][6]
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Alternative Method: Pre-column Derivatization

For enhanced sensitivity, especially at low concentrations, a pre-column derivatization step can be implemented. This involves reacting this compound with a derivatizing agent that introduces a strong chromophore.

Derivatizing Agents:

  • 4-Toluenesulfonyl chloride (Tosyl Chloride): Used for the derivatization of piperidine.[3][5][6]

  • Benzoyl Chloride: Used for the derivatization of 3-aminopiperidine.[4][7]

General Derivatization Protocol:

  • Dissolve the this compound sample in an appropriate solvent.

  • Add an excess of the derivatizing agent (e.g., benzoyl chloride).

  • The reaction is typically carried out in the presence of a base to neutralize the formed acid.

  • After the reaction is complete, the derivatized product can be analyzed using a standard C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength appropriate for the derivative (e.g., 254 nm for benzoyl derivatives).[4]

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Column_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Selection

Method_Selection Analyte_Concentration Analyte Concentration? Direct_Method Direct HPLC-UV Analysis Analyte_Concentration->Direct_Method High Derivatization_Method Pre-column Derivatization HPLC-UV Analyte_Concentration->Derivatization_Method Low Sufficient_Sensitivity Sufficient Sensitivity? Direct_Method->Sufficient_Sensitivity Proceed Proceed with Analysis Derivatization_Method->Proceed Sufficient_Sensitivity->Derivatization_Method No Sufficient_Sensitivity->Proceed Yes

Caption: Decision tree for selecting the appropriate HPLC method.

References

Troubleshooting & Optimization

Technical Support Center: N-Aminopiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of N-Aminopiperidine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low Yield in the Reduction of N-Nitrosopiperidine

Q1: My yield of this compound is significantly lower than expected after the reduction of N-nitrosopiperidine. What are the potential causes and solutions?

A1: Low yields in this reduction step are a common issue and can be attributed to several factors:

  • Choice of Reducing Agent: The effectiveness of the reducing agent is critical. While various reagents can be used, their handling and reaction conditions differ.

    • Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent but is extremely reactive with water. Ensure strictly anhydrous conditions throughout the reaction. Any moisture will consume the reagent and reduce the yield.[1] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Iron/HCl: This is a more cost-effective and safer alternative. The activation of iron powder is crucial for good results. Pre-treating the iron powder with hydrochloric acid to remove any oxide layer before adding the N-nitrosopiperidine can significantly improve the reaction rate and yield.[1]

    • Catalytic Hydrogenation: This method can provide high yields but is sensitive to catalyst poisoning. Ensure the N-nitrosopiperidine intermediate is of high purity, as impurities can deactivate the catalyst (e.g., Palladium on carbon).

  • Reaction Temperature: The reaction temperature needs to be carefully controlled.

    • With LiAlH4, the initial addition of the nitrosamine is typically done at a low temperature (ice bath) to control the exothermic reaction. Allowing the reaction to slowly warm to room temperature and stir overnight ensures completion.[1]

    • For the Fe/HCl system, refluxing for 4-5 hours is generally required for the reaction to go to completion.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure all the starting material has been consumed before work-up.

  • Work-up and Product Isolation: Losses can occur during the work-up procedure.

    • When using LiAlH4, the quenching step is critical. Slow, dropwise addition of water is necessary to safely decompose the excess reagent. The resulting aluminum salts can sometimes trap the product, leading to lower isolated yields. The use of a filter aid like celite or diatomaceous earth during filtration can help.[1]

    • The final product is a hydrochloride salt, which is water-soluble. During extraction, ensure the aqueous layer is appropriately acidified before attempting to extract any organic-soluble impurities. Evaporation of the aqueous layer to dryness is a key step to recover the product.[1]

Issue 2: Formation of Impurities

Q2: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A2: Impurity formation can occur at both the nitrosation and reduction stages.

  • Nitrosation Step: The key challenge in the formation of N-nitrosopiperidine is preventing the formation of other nitroso compounds and ensuring complete reaction. N-nitrosopiperidine itself is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[2][3]

    • Side Reaction: Over-nitrosation or side reactions with impurities in the starting piperidine.

    • Solution: Use pure piperidine and control the stoichiometry of sodium nitrite and acid. The slow addition of the nitrosating agent at a controlled temperature can help minimize side product formation.

  • Reduction Step:

    • Side Reaction (with strong reducing agents like LiAlH4): Over-reduction can lead to the formation of piperidine or other cleavage products.

    • Solution: Careful control of the reaction temperature and stoichiometry of the reducing agent is important.

    • Side Reaction (Catalytic Hydrogenation): Incomplete hydrogenation can leave unreacted N-nitrosopiperidine.

    • Solution: Ensure the catalyst is active and use appropriate hydrogen pressure and reaction time. Monitoring the reaction is crucial.

  • Purification: The final product is typically purified by recrystallization. The choice of solvent system is important for effective purification. A common and effective solvent system for recrystallization is ethanol/ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q3: What are the different synthetic routes to prepare this compound, and what are the pros and cons of each?

A3: There are several established methods for the synthesis of this compound. The choice of method often depends on the available resources, safety considerations, and desired scale.

Synthetic RouteAdvantagesDisadvantages
Nitrosation of Piperidine followed by Reduction [1]- Well-established and widely reported.- Can achieve good yields (50-60% reported with LiAlH4).[1]- Involves the formation of a highly carcinogenic intermediate (N-nitrosopiperidine).[2][3]- Strong reducing agents like LiAlH4 are hazardous and require stringent anhydrous conditions.[1]
Reaction with Hydroxylamine-O-sulfonic acid [4][5]- Direct amination of piperidine, avoiding the nitroso intermediate.- Requires careful control of the molar ratio of reactants and reaction temperature to achieve high conversion.[4]
From Piperidine and Urea via Hoffman Rearrangement [6]- Avoids the use of highly toxic hydrazine hydrate and carcinogenic nitroso compounds.[6]- Uses inexpensive and readily available starting materials (urea).[6]- Can achieve high yields (up to 69.4%).[6]- A multi-step synthesis which may be more time-consuming.

Q4: How can I improve the yield when using the piperidine and urea method?

A4: The synthesis from piperidine and urea involves several steps, each of which can be optimized to improve the overall yield.[6]

  • Step 1: Formation of N-carboxamide piperidine: Ensure the molar ratio of piperidine to urea is optimal (a slight excess of urea, e.g., 1:1.1, is suggested). The reflux time (2-8 hours) should be monitored to ensure the reaction goes to completion.[6]

  • Step 2: Chlorination and Hoffman Rearrangement: The temperature during the addition of chlorine gas should be carefully controlled (0-20°C). The subsequent Hoffman rearrangement under alkaline conditions is also temperature-sensitive. The concentration of the sodium hydroxide solution used can also impact the yield.[6]

  • Work-up and Purification: Efficient extraction of the N-aminopiperidine from the aqueous layer is crucial. Toluene is a suggested solvent for this extraction. The final recrystallization from ethanol/ethyl acetate is a critical step for obtaining a pure product with a good recovery.[6]

Q5: What is the best way to purify the final this compound product?

A5: Recrystallization is the most common and effective method for purifying this compound. A mixture of ethanol and ethyl acetate is frequently reported to give a high-purity crystalline product.[1][6] The process generally involves dissolving the crude solid in a minimal amount of hot ethanol and then adding ethyl acetate until turbidity is observed. Cooling the solution slowly will promote the formation of well-defined crystals, which can then be isolated by filtration.

Quantitative Data Summary

The following tables summarize the reported yields for different synthetic methods and conditions.

Table 1: Yields for the Reduction of N-Nitrosopiperidine

Reducing AgentSolventYield (%)Reference
Lithium Aluminum HydrideEther53.9[1]
Lithium Aluminum HydrideTetrahydrofuran55.2[1]
Iron / Hydrochloric AcidWaterNot specified[1]
Titanium TrichlorideNot specifiedNot specified[6]

Table 2: Yields for the Synthesis from Piperidine and Urea

Molar ratio of Chlorine to N-formamide piperidineNaOH concentration (%)Yield (%)Reference
1.1:11569.4[6]
1.5:11564.2[6]
1.1:12059.8[6]
Not specifiedNot specified44.2[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of N-Nitrosopiperidine with LiAlH4 [1]

  • Preparation of N-Nitrosopiperidine: In a flask, dissolve piperidine in an appropriate solvent. Under acidic conditions (e.g., using hydrochloric acid), slowly add a solution of sodium nitrite while maintaining a low temperature (ice bath). After the addition is complete, stir the reaction mixture for a specified time. Extract the N-nitrosopiperidine with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Caution: N-Nitrosopiperidine is a potent carcinogen.

  • Reduction: In a dry three-necked flask equipped with a dropping funnel and a condenser, suspend lithium aluminum hydride in anhydrous ether or tetrahydrofuran under an inert atmosphere and cool in an ice bath.

  • Dissolve the N-nitrosopiperidine in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add water dropwise to quench the excess LiAlH4 until the solid turns from gray to white.

  • Filter the mixture, potentially using a filter aid like diatomaceous earth.

  • Evaporate the organic solvent from the filtrate under reduced pressure.

  • Acidify the remaining aqueous layer with 5% dilute hydrochloric acid.

  • Extract the acidified aqueous layer twice with an organic solvent (e.g., chloroform or ethyl acetate) to remove any non-basic impurities.

  • Evaporate the aqueous layer to dryness to obtain the crude solid product.

  • Purification: Recrystallize the crude solid from an ethanol/ethyl acetate mixture to obtain pure this compound.

Protocol 2: Synthesis of this compound from Piperidine and Urea [6]

  • Synthesis of N-formamide piperidine: In a round-bottom flask, mix piperidine and urea (e.g., in a 1:1.1 molar ratio). Heat the mixture to reflux at 100-120°C for 2-8 hours. The product, N-formamide piperidine, can be used in the next step after cooling.

  • Chlorination and Hoffman Rearrangement: In a three-necked flask equipped with a gas inlet, thermometer, and dropping funnel, dissolve the N-formamide piperidine. Cool the solution to 0-20°C and bubble chlorine gas through the solution for 1-2.5 hours.

  • After the chlorination is complete, add a solution of sodium hydroxide dropwise while maintaining the temperature. Allow the reaction to proceed for about 1.5 hours.

  • Work-up: Extract the reaction mixture with toluene.

  • Distill the toluene extract under reduced pressure to remove the solvent.

  • To the remaining residue, add concentrated hydrochloric acid dropwise with stirring to adjust the pH to 2.

  • Remove the water by rotary evaporation to obtain the crude solid.

  • Purification: Recrystallize the crude product from a 1:3 mixture of ethanol/ethyl acetate to yield pure this compound.

Visualizations

experimental_workflow_reduction cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation & Purification Piperidine Piperidine N_Nitrosopiperidine N-Nitrosopiperidine Piperidine->N_Nitrosopiperidine Nitrosation NaNO2_H NaNO2 / Acid NaNO2_H->N_Nitrosopiperidine N_Aminopiperidine N-Aminopiperidine N_Nitrosopiperidine->N_Aminopiperidine Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4, Fe/HCl) Reducing_Agent->N_Aminopiperidine Crude_Product Crude N-Aminopiperidine Hydrochloride N_Aminopiperidine->Crude_Product HCl HCl HCl->Crude_Product Recrystallization Recrystallization (Ethanol/Ethyl Acetate) Crude_Product->Recrystallization Final_Product Pure N-Aminopiperidine Hydrochloride Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound via nitrosation and reduction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of N-Aminopiperidine HCl Cause1 Improper Reducing Agent/Conditions Low_Yield->Cause1 Cause2 Incomplete Reaction Low_Yield->Cause2 Cause3 Losses during Work-up Low_Yield->Cause3 Cause4 Moisture Contamination (with LiAlH4) Low_Yield->Cause4 Solution1 Select appropriate reducing agent and optimize conditions Cause1->Solution1 Solution2 Monitor reaction progress (TLC, GC) Cause2->Solution2 Solution3 Optimize extraction and isolation procedures Cause3->Solution3 Solution4 Ensure strictly anhydrous conditions Cause4->Solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: N-Aminopiperidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Aminopiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important? A1: this compound is a heterocyclic compound used as a key intermediate in the synthesis of various pharmaceutical compounds. High purity is critical as impurities, such as residual starting materials, by-products, or decomposition products, can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Q2: What are the common impurities in this compound synthesis? A2: Common impurities can include unreacted starting materials like piperidine, carcinogenic N-nitroso compounds if nitrosation routes are used, and other side-products from the specific synthetic pathway.[1] The purification process, primarily recrystallization, is designed to remove these contaminants.

Q3: What are the key physical and chemical properties of this compound to be aware of during purification? A3: this compound typically appears as a white to off-white crystalline powder.[2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This property requires handling under dry conditions and storage in airtight containers with a desiccant to prevent degradation and handling issues.[2][3]

Q4: What are the recommended storage conditions for this compound? A4: Due to its hygroscopic nature, it should be stored in a cool, dry place, away from moisture and strong light or heat. Recommended storage is in a tightly sealed container, often at 2-8°C, to ensure its long-term stability.[2]

Q5: What analytical techniques are used to assess the purity of this compound? A5: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying impurities.[2][4] As the parent amine has weak UV absorbance, analysis may require derivatization to enhance detection sensitivity.[4] Other techniques like Gas Chromatography (GC) can be used to quantify residual solvents.

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Q1: My product "oiled out" and formed liquid droplets instead of crystals during cooling. What should I do? A1: Oiling out occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating, often due to high impurity levels or rapid cooling.[5] This is problematic as the oil phase can trap impurities.[5][6]

  • Solution 1: Re-heat and Add More "Good" Solvent: Return the mixture to the heat source, add a small amount of the solvent in which the compound is more soluble (e.g., ethanol in an ethanol/ethyl acetate system), and allow it to cool more slowly. This keeps the compound dissolved longer at a lower temperature.[5]

  • Solution 2: Control Cooling Rate: Ensure the solution cools slowly. Insulate the flask to allow for the gradual formation of well-ordered, pure crystals. Rapid cooling favors oil or amorphous solid formation.[5]

  • Solution 3: Adjust Solvent System: The solvent/anti-solvent ratio is critical. If oiling persists, consider altering the solvent system. The goal is to be at a point of saturation where the compound is less soluble at a temperature below its melting point.

  • Solution 4: Add Seed Crystals: If available, adding a few pure seed crystals to the supersaturated solution at the appropriate temperature can induce crystallization and bypass the oiling phase.[7]

Q2: The yield from my recrystallization is very low. How can I improve it? A2: A low yield suggests that a significant amount of the product remains dissolved in the mother liquor.[5]

  • Solution 1: Minimize Solvent Usage: Use only the minimal amount of hot solvent required to fully dissolve the crude product. Using an excessive amount will increase the solubility at cold temperatures, reducing the recovery.[5]

  • Solution 2: Optimize pH: The patents for this compound synthesis specify adjusting the pH to approximately 2 with concentrated HCl before crystallization.[1] This ensures the amine is fully protonated as the hydrochloride salt, which has lower solubility in the chosen organic solvent system than its free base form. Improper pH can lead to losses.

  • Solution 3: Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) before filtration to minimize the product's solubility in the mother liquor.

  • Solution 4: Recover from Mother Liquor: If a large amount of product is suspected to be in the filtrate, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals, although this crop may be less pure.

Q3: My final product is discolored (e.g., yellow or tan). How can I remove colored impurities? A3: Discoloration is typically due to high-molecular-weight, polar impurities or degradation products.

  • Solution: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. The colored impurities will adsorb onto the surface of the charcoal.

    • Caution: Use charcoal sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[5] Perform a hot filtration step to remove the charcoal before allowing the solution to cool and crystallize.

Q4: My this compound is difficult to handle and appears wet or clumpy. What is the issue? A4: This is a classic sign of its hygroscopic nature. The compound is absorbing water from the atmosphere.[2][3]

  • Solution 1: Dry Thoroughly: After filtration, dry the crystals under a high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Solution 2: Handle in a Controlled Environment: Whenever possible, handle the dried solid in a glove box or under a stream of dry, inert gas (like nitrogen or argon).

  • Solution 3: Proper Storage: Store the final product in a tightly sealed vial or container within a desiccator containing a drying agent (e.g., silica gel, Drierite) to protect it from atmospheric moisture.[2]

Experimental Protocols & Data

Recrystallization Protocol for this compound

This protocol is synthesized from common procedures cited in synthesis literature.[1][8]

  • Preparation : After synthesis, the crude N-aminopiperidine is typically in an aqueous or organic solution. The first step is to remove the reaction solvent, often by rotary evaporation.

  • Acidification : If the product is the free base, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., toluene or water). Under vigorous stirring, add concentrated hydrochloric acid dropwise until the pH of the solution reaches 2. This protonates the amine to form the hydrochloride salt.[1]

  • Solvent Removal : Remove any water or other volatile solvents by rotary evaporation to obtain the crude solid hydrochloride salt.[1]

  • Recrystallization :

    • Prepare a solvent mixture, typically ethanol and ethyl acetate. A common volumetric ratio is 1:3 (ethanol:ethyl acetate).[1]

    • Add a minimal amount of the hot solvent mixture to the crude solid until it completely dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin during this period.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation : Collect the crystals by suction filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of cold ethyl acetate or another suitable anti-solvent to remove any remaining mother liquor.

  • Drying : Dry the purified crystals under a high vacuum to remove all residual solvents. Store the final product in an airtight container.

Quantitative Data from Synthesis Examples

The following table summarizes yield data from various synthesis examples found in the literature. This illustrates the expected recovery from the overall process, including the purification step.

ReferenceStarting MaterialsRecrystallization SolventspHFinal Yield
CN104356096A[1]N-formamide piperidine, Chlorine, NaOH, HClEthanol / Ethyl Acetate (1:3)269.4%
CN104356096A[1]N-formamide piperidine, Chlorine, NaOH, HClEthanol / Ethyl Acetate (1:3)259.8%
CN100345828C[8]Nitrosopiperidine, LiAlH4, HClEthanol / Ethyl AcetateAcidic55.2%
CN100345828C[8]Nitrosopiperidine, LiAlH4, HClEthanol / Ethyl AcetateAcidic53.9%

Visual Guides

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound via recrystallization.

G Purification Workflow for this compound A Crude Product (Post-synthesis workup) B Adjust pH to ~2 with Conc. HCl A->B Protonation C Rotary Evaporation to crude solid B->C D Dissolve in Minimum Hot EtOH/EtOAc C->D Solubilization E Cool Slowly to Room Temperature D->E Crystallization F Cool in Ice Bath E->F G Filter Crystals (Suction Filtration) F->G Isolation H Wash with Cold Ethyl Acetate G->H I Dry Under Vacuum H->I J Pure Crystalline N-Aminopiperidine HCl I->J

Caption: General workflow for N-Aminopiperidine HCl purification.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common recrystallization problems.

G Troubleshooting Recrystallization Issues Start Problem with Recrystallization? Oiling Product Oiled Out? Start->Oiling Yes Yield Yield is Poor? Start->Yield No Oiling->Yield No Solvent 1. Re-heat & add more 'good' solvent. 2. Cool much slower. Oiling->Solvent Yes Color Product Discolored? Yield->Color No TooMuchSolvent 1. Used too much solvent? 2. Didn't cool enough? 3. pH incorrect? Yield->TooMuchSolvent Yes Charcoal Treat hot solution with activated charcoal before filtering. Color->Charcoal Yes Success Problem Solved Color->Success No Solvent->Success TooMuchSolvent->Success Charcoal->Success

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Recrystallization of N-Aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of N-Aminopiperidine hydrochloride. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and visual aids to clarify the workflow and decision-making processes.

Experimental Protocol: Recrystallization of this compound

This protocol is based on methodologies frequently cited in scientific literature for the purification of this compound. The most common and effective solvent system identified is a mixture of ethanol and ethyl acetate.[1]

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask. Ethanol is the "good" solvent in which the compound is soluble when hot.

    • Gently heat the mixture while stirring. A water bath is recommended for even heating.

    • Continue adding small portions of ethanol until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of ethanol to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on the heating source.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, hot flask to remove insoluble impurities.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.

    • At this stage, ethyl acetate, the "bad" or anti-solvent, can be slowly added to the cooled ethanol solution to further induce crystallization and increase the yield. The ratio of ethanol to ethyl acetate can be optimized, but a common starting point is a 1:1 to 1:3 volume ratio.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of ethanol and ethyl acetate to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvents.

Data Presentation

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureRole in Recrystallization
Ethanol Moderately SolubleHighly Soluble"Good" solvent for dissolution
Ethyl Acetate Sparingly Soluble / InsolubleSparingly Soluble / Insoluble"Bad" solvent (anti-solvent) to induce precipitation
Water SolubleHighly SolubleCan be used, but may require different conditions

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: The compound does not dissolve completely in hot ethanol.

A1: There are two likely reasons for this:

  • Insufficient Solvent: You may not have added enough ethanol. Continue to add small portions of hot ethanol until the solid dissolves.

  • Insoluble Impurities: If adding more solvent does not dissolve the remaining solid, it is likely an insoluble impurity. In this case, a hot filtration is necessary to remove the solid particles before proceeding to the cooling step.

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be addressed by:

  • Reheating and Adding More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional ethanol to increase the total solvent volume. This will lower the saturation point and may allow crystallization to occur at a lower temperature.

  • Slowing the Cooling Rate: Ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Scratching the Inner Surface: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a few crystals of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Q3: No crystals form even after the solution has cooled completely.

A3: This indicates that the solution is not supersaturated. The following steps can be taken:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was added initially. Gently heat the solution to evaporate some of the ethanol and then allow it to cool again.

  • Add an Anti-Solvent: Slowly add ethyl acetate to the cooled ethanol solution. This will decrease the overall solubility of the this compound and promote crystallization.

Q4: The crystal yield is very low.

A4: A low yield can be caused by several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling time was insufficient: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Premature crystallization during hot filtration: If the solution cools and crystals form on the filter paper during hot filtration, some product will be lost. Ensure the filtration apparatus is pre-heated.

Q5: The purified crystals are colored, but the pure compound should be white.

A5: Colored impurities may be present. If the color is significant, you can try the following:

  • Charcoal Treatment: Before the optional hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q6: What are the likely impurities in my crude this compound?

A6: A common impurity from the synthesis of piperidine derivatives is the corresponding N-nitroso-piperidine.[3] This and other organic byproducts are generally less polar than the hydrochloride salt and should remain in the mother liquor during recrystallization.

Visualizations

Experimental Workflow for Recrystallization

G Recrystallization Workflow for this compound start Start with Crude N-Aminopiperidine HCl dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool_slowly Cool slowly to room temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly Yes ice_bath Cool in ice bath cool_slowly->ice_bath add_antisolvent Add Ethyl Acetate (Anti-solvent) ice_bath->add_antisolvent filter Vacuum filter to isolate crystals add_antisolvent->filter wash Wash with cold ethyl acetate filter->wash dry Dry crystals under vacuum wash->dry end Pure N-Aminopiperidine HCl dry->end

Caption: A flowchart of the recrystallization process.

Troubleshooting Decision Tree

G Troubleshooting Recrystallization Issues start Problem Encountered oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No reheat_add_solvent Reheat and add more ethanol oiling_out->reheat_add_solvent Yes low_yield Low yield? no_crystals->low_yield No scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Yes check_solvent_amount Used minimum hot solvent? low_yield->check_solvent_amount Yes slow_cooling Ensure slow cooling reheat_add_solvent->slow_cooling reduce_solvent Evaporate some solvent scratch_seed->reduce_solvent Still no crystals add_antisolvent Add ethyl acetate reduce_solvent->add_antisolvent ensure_cold Ensure thorough cooling in ice bath check_solvent_amount->ensure_cold

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Synthesis of N-Aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of N-Aminopiperidine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound shows a significant amount of a yellow, oily impurity. What is it and how can I avoid it?

A1: The most probable identity of the yellow, oily impurity is N-Nitrosopiperidine , a potent carcinogen.[1][2] Its formation is a common side reaction, especially in synthesis routes that involve the nitrosation of piperidine.[3][4][5]

Troubleshooting Steps:

  • Control of Nitrosating Agents: Ensure that the stoichiometry of the nitrosating agent (e.g., sodium nitrite) is carefully controlled. Excess nitrosating agent can lead to the formation of N-nitrosopiperidine.

  • pH Control: The formation of N-nitrosamines is highly pH-dependent. The reaction should be carried out under optimized acidic conditions to favor the desired reaction pathway over the formation of N-nitrosopiperidine.

  • Alternative Synthesis Route: Consider a synthesis pathway that avoids the use of nitrosating agents altogether. One such method involves the reaction of piperidine with urea, followed by a Hoffman rearrangement.[4] This route eliminates the risk of forming carcinogenic nitroso compounds.[4]

Q2: The yield of my this compound is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, and losses during workup and purification.

Troubleshooting Steps:

  • Choice of Reducing Agent: The reduction of the intermediate (e.g., N-Nitrosopiperidine) is a critical step. The choice and handling of the reducing agent can significantly impact the yield.

    • Lithium Aluminum Hydride (LiAlH₄): While effective, it is highly reactive and requires strictly anhydrous conditions. Improper handling can lead to decomposition and reduced efficiency.[3]

    • Iron/HCl: This is a more cost-effective and safer alternative, but the reaction may require longer reflux times and careful pH control during workup to ensure complete conversion.[3]

  • Reaction Time and Temperature: Ensure that the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). The reaction time and temperature should be optimized for the specific reducing agent used.

  • Purification Losses: this compound is water-soluble. During aqueous workup and extraction, significant product loss can occur. Minimize the volume of water used and consider back-extraction of the aqueous layers. Recrystallization should be performed with a carefully selected solvent system (e.g., ethanol/ethyl acetate) to maximize recovery.[3][4]

Q3: How can I confirm the purity of my this compound and detect the presence of N-Nitrosopiperidine?

A3: A combination of analytical techniques is recommended for purity assessment and impurity detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities.[6][7][8] A reversed-phase C18 column with a suitable mobile phase (e.g., water-methanol or water-acetonitrile gradients) and UV detection can be used.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the detection and quantification of volatile impurities like N-Nitrosopiperidine.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and help identify major impurities.

Data Presentation

Table 1: Comparison of Reducing Agents in N-Nitrosopiperidine Reduction

Reducing AgentTypical Yield of N-Aminopiperidine HClReaction ConditionsSafety Considerations
Lithium Aluminum Hydride (LiAlH₄)55.2%[3]Anhydrous THF, room temperature[3]Highly reactive with water, pyrophoric. Requires experienced handling under inert atmosphere.
Iron / Hydrochloric Acid41.2%[3]Aqueous, reflux for 4-5 hours[3]Generates hydrogen gas. Less hazardous than LiAlH₄.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Nitrosopiperidine Reduction with Iron/HCl

This protocol is for informational purposes and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

  • Activation of Iron: In a round-bottom flask, add iron filings, concentrated hydrochloric acid, and water. Heat the mixture to boiling for 15 minutes to activate the iron.[3]

  • Reduction: To the activated iron slurry, slowly add N-Nitrosopiperidine. Reflux the reaction mixture for 4-5 hours.[3]

  • Workup: After cooling, filter the reaction mixture to remove the iron sludge. Adjust the pH of the filtrate to 2-3 with hydrochloric acid.[3]

  • Extraction: Extract the aqueous solution twice with an organic solvent like toluene to remove any unreacted N-Nitrosopiperidine.[3]

  • Isolation: Evaporate the aqueous layer to dryness to obtain the crude solid.[3]

  • Purification: Recrystallize the crude product from an ethanol/ethyl acetate mixture to yield pure this compound.[3][4]

Visualizations

Synthesis_Pathway Piperidine Piperidine N_Nitrosopiperidine N-Nitrosopiperidine Piperidine->N_Nitrosopiperidine Nitrosation Nitrosating_Agent NaNO2 / Acid N_Aminopiperidine N-Aminopiperidine N_Nitrosopiperidine->N_Aminopiperidine Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl) Final_Product N-Aminopiperidine Hydrochloride N_Aminopiperidine->Final_Product Salt Formation HCl HCl

Caption: Main synthetic pathway to this compound.

Side_Reaction Piperidine Piperidine Side_Product N-Nitrosopiperidine (Carcinogenic Impurity) Piperidine->Side_Product Side Reaction Nitrosating_Agent Excess Nitrosating Agent (e.g., NaNO2 / Acid)

Caption: Formation of N-Nitrosopiperidine as a side reaction.

Troubleshooting_Workflow Start Low Yield or Impurity Detected Check_Purity Analyze purity by HPLC/GC-MS Start->Check_Purity Impurity_Identified Is N-Nitrosopiperidine present? Check_Purity->Impurity_Identified Optimize_Nitrosation Optimize Nitrosation: - Control stoichiometry - Adjust pH Impurity_Identified->Optimize_Nitrosation Yes Check_Reduction Review Reduction Step: - Anhydrous conditions for LiAlH4? - Sufficient reaction time for Fe/HCl? Impurity_Identified->Check_Reduction No Alternative_Route Consider Alternative Synthesis Route (e.g., Urea-based) Optimize_Nitrosation->Alternative_Route End Improved Yield and Purity Alternative_Route->End Check_Workup Review Workup & Purification: - Minimize aqueous volumes - Optimize recrystallization solvent Check_Reduction->Check_Workup Check_Workup->End

Caption: Troubleshooting workflow for N-Aminopiperidine HCl synthesis.

References

Technical Support Center: Identification of Impurities in N-Aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Aminopiperidine hydrochloride. The information provided is intended to assist in the identification and control of impurities during synthesis and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

The most common impurities in this compound are typically related to the synthetic route employed. The two primary synthesis pathways can introduce different impurity profiles.

  • Nitrosation Route: This common synthesis involves the nitrosation of piperidine to form N-nitrosopiperidine, which is then reduced to N-aminopiperidine. The most critical impurity from this route is the intermediate, N-nitrosopiperidine , which is a potent carcinogen.[1][2] Residual starting materials like piperidine may also be present.

  • Hydroxylamine-O-sulfonic Acid (HOSA) Route: This alternative synthesis avoids the use of nitroso-intermediates. However, it can generate other byproducts, including tetrazene and triazanium salt derivatives .[3][4] Unreacted piperidine and hydroxylamine-O-sulfonic acid are also potential impurities.

Q2: What are the potential degradation products of this compound?

N-Aminopiperidine, like other amines, can be susceptible to degradation under certain conditions. While specific degradation pathways for this compound are not extensively documented in the provided search results, analogous compounds suggest potential degradation routes. Oxidative stress is a key factor.[5]

Potential degradation products could include:

  • N-Oxides: Oxidation of the amino group or the piperidine nitrogen can lead to the formation of N-oxides.

  • Ring-Opening Products: More aggressive oxidative conditions could lead to the cleavage of the piperidine ring.

It is crucial to store this compound in a cool, dry place, protected from light and air to minimize degradation.

Q3: Are there any specific genotoxic impurities (GTIs) I should be concerned about?

Yes, the primary genotoxic impurity of concern is N-nitrosopiperidine , particularly if the nitrosation synthesis route is used.[1][2] Regulatory agencies have stringent limits for nitrosamine impurities in active pharmaceutical ingredients (APIs). Therefore, it is critical to have a highly sensitive analytical method to detect and quantify this impurity.

Troubleshooting Guides

Issue 1: An unknown peak is observed during HPLC analysis.

Possible Cause 1: Synthesis-Related Impurity

  • Troubleshooting Steps:

    • Review the synthetic route used to prepare the this compound.

    • If the nitrosation route was used, the peak could correspond to N-nitrosopiperidine. Analyze a certified reference standard of N-nitrosopiperidine to confirm the retention time.

    • If the HOSA route was used, the peak could be a byproduct such as a tetrazene or triazanium salt derivative. These may require specialized analytical techniques for confirmation.

    • The peak could also be an unreacted starting material like piperidine.

Possible Cause 2: Degradation Product

  • Troubleshooting Steps:

    • Consider the storage conditions and age of the this compound sample. Exposure to air, light, or high temperatures can cause degradation.

    • Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to see if the unknown peak intensity increases under specific stress conditions. This can help identify the nature of the degradation product.[5]

    • Use LC-MS/MS to obtain the mass of the unknown peak and elucidate its structure.

Possible Cause 3: Contamination

  • Troubleshooting Steps:

    • Ensure all glassware, solvents, and reagents used in the analysis are clean and of high purity.

    • Run a blank injection (mobile phase only) to rule out contamination from the HPLC system.

    • Review the sample preparation procedure for any potential sources of contamination.

Issue 2: Difficulty in quantifying N-nitrosopiperidine at trace levels.

Possible Cause 1: Insufficient Method Sensitivity

  • Troubleshooting Steps:

    • Switch from HPLC-UV to a more sensitive detector like a mass spectrometer (LC-MS/MS).[6]

    • For GC analysis, consider derivatization to improve the volatility and detectability of N-nitrosopiperidine.

    • Optimize the ionization source and MS parameters for the specific m/z of N-nitrosopiperidine.

Possible Cause 2: Matrix Effects

  • Troubleshooting Steps:

    • Use a stable isotope-labeled internal standard for N-nitrosopiperidine to compensate for matrix effects.

    • Perform a standard addition calibration to accurately quantify the impurity in the sample matrix.

    • Optimize the sample preparation procedure to remove interfering components from the matrix.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameChemical StructureOriginAnalytical Method of Choice
PiperidineC₅H₁₁NStarting MaterialGC-MS, HPLC-UV
N-NitrosopiperidineC₅H₁₀N₂OIntermediate (Nitrosation Route)LC-MS/MS, GC-MS
Tetrazene/Triazanium DerivativesVariesByproduct (HOSA Route)LC-MS/MS
N-Oxides of N-AminopiperidineC₅H₁₂N₂ODegradation ProductLC-MS/MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound (Adapted from related compound analysis)
  • Objective: To determine the purity of this compound and detect non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for the Detection of Volatile Impurities (e.g., Piperidine, N-Nitrosopiperidine)
  • Objective: To identify and quantify volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1-5 mg/mL.

Mandatory Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis Route cluster_impurities Potential Impurities cluster_analysis Analytical Identification Nitrosation Nitrosation Route N_Nitrosopiperidine N-Nitrosopiperidine Nitrosation->N_Nitrosopiperidine generates Piperidine Piperidine Nitrosation->Piperidine residual HOSA HOSA Route HOSA->Piperidine residual Tetrazenes Tetrazenes/Triazaniums HOSA->Tetrazenes generates LC_MSMS LC-MS/MS N_Nitrosopiperidine->LC_MSMS identified by GC_MS GC-MS Piperidine->GC_MS identified by Tetrazenes->LC_MSMS identified by Degradation_Products Degradation Products Degradation_Products->LC_MSMS identified by HPLC_UV HPLC-UV HPLC_UV->Piperidine Structure_Elucidation Structure Elucidation GC_MS->Structure_Elucidation LC_MSMS->Structure_Elucidation N_Aminopiperidine N-Aminopiperidine Hydrochloride N_Aminopiperidine->Degradation_Products degrades to

Caption: Workflow for the identification of potential impurities in this compound.

Troubleshooting_Unknown_Peak cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_resolution Resolution Start Unknown Peak in HPLC Synthesis_Impurity Synthesis-Related Impurity Start->Synthesis_Impurity Degradation_Product Degradation Product Start->Degradation_Product Contamination Contamination Start->Contamination Review_Synthesis Review Synthesis Route & Analyze Standards Synthesis_Impurity->Review_Synthesis Forced_Degradation Perform Forced Degradation & LC-MS Analysis Degradation_Product->Forced_Degradation Check_System Run Blanks & Check Sample Prep Contamination->Check_System Identify_Impurity Impurity Identified Review_Synthesis->Identify_Impurity Forced_Degradation->Identify_Impurity Check_System->Identify_Impurity

Caption: Troubleshooting guide for an unknown peak observed during HPLC analysis.

References

Stability of N-Aminopiperidine hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Aminopiperidine hydrochloride under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly sealed to protect it from moisture, as related compounds have been noted to be hygroscopic.[1] Store the compound away from heat, sources of ignition, and incompatible materials, particularly strong oxidizing agents.[1][2][3][4] While room temperature is often suitable, for long-term storage, refrigeration at 2-8°C may be advisable to minimize potential degradation.[5]

Q2: What materials are incompatible with this compound?

The primary incompatibility is with strong oxidizing agents.[1][2][3][4] Contact with these substances can lead to degradation of the molecule. Additionally, contact with strong acids should be avoided.[4]

Q3: What are the known or likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure, the primary sites for degradation are the amino group and the piperidine ring. Likely pathways include:

  • Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products. The piperidine ring itself can also undergo oxidation, potentially leading to ring-opening.[6]

  • Hydrolysis: The stability of this compound can be pH-dependent. In aqueous solutions, hydrolysis may occur, especially at non-neutral pH.

  • Thermal Degradation: At elevated temperatures, the compound may decompose. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[6]

Q4: How can I tell if my this compound has degraded?

Degradation can be indicated by several observations:

  • Visual Changes: A change in color from its typical white or off-white appearance, or the formation of clumps, may suggest degradation or moisture uptake.

  • Inconsistent Analytical Results: A decrease in the peak area of the active compound in chromatographic analyses (e.g., HPLC, GC) over time, or the appearance of new impurity peaks, is a strong indicator of degradation.[6]

  • Precipitate Formation: The formation of a precipitate in a solution that was previously clear could indicate the formation of less soluble degradation products.[6]

Troubleshooting Guides

Issue 1: Inconsistent peak areas or the appearance of new peaks in HPLC analysis.

  • Possible Cause: Degradation of this compound in the analytical sample or stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock and sample solutions before analysis.

    • Control Temperature: Keep sample vials in a cooled autosampler to minimize degradation during the analytical run.

    • Check Solvent Compatibility: Ensure the solvent used for sample preparation is compatible and does not promote degradation.

    • Perform Forced Degradation: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in confirming if the new peaks are indeed degradants.

Issue 2: Poor peak shape (e.g., tailing) in Gas Chromatography (GC) analysis.

  • Possible Cause: Interaction of the basic amino group with active sites on the GC column.

  • Troubleshooting Steps:

    • Derivatization: Derivatize the this compound to a less polar and more volatile compound. This can improve peak shape and sensitivity.

    • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds.

    • Optimize Inlet Temperature: A high inlet temperature can sometimes cause on-column degradation. Optimize the temperature to ensure efficient volatilization without decomposition.

Quantitative Stability Data

The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate how results can be presented. The extent of degradation is indicative and will vary based on the precise experimental conditions.

Table 1: Stability of this compound in Solution under Different pH Conditions

pHTemperature (°C)Duration (hours)Degradation (%)Major Degradants Observed
2.0 (0.01 M HCl)602415Degradant A, Degradant B
7.0 (Phosphate Buffer)6024< 5Minor Degradant A
10.0 (0.001 M NaOH)602425Degradant C, Degradant D

Table 2: Stability of this compound under Stress Conditions

Stress ConditionDetailsDurationDegradation (%)Major Degradants Observed
Oxidative3% H₂O₂ at Room Temperature8 hours35Oxidative Degradant X, Oxidative Degradant Y
Thermal (Solid)80°C48 hours10Thermal Degradant P
Thermal (Solution)80°C in Water24 hours20Thermal Degradant P, Hydrolytic Degradant Q
Photolytic (Solid)ICH Q1B compliant light exposure-12Photolytic Degradant Z

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours, protected from light. Withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in the initial solvent to the target concentration for analysis.

    • Solution State: Keep a sealed vial of the stock solution in an oven at 80°C for 24 hours. Cool to room temperature before analysis.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 2-8°C, protected from light), using a suitable stability-indicating HPLC method.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

Objective: To provide a starting point for an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent compound) or Mass Spectrometry (MS) for identification of degradants.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to a final concentration of approximately 100 µg/mL with the initial mobile phase composition.

Visualizations

logical_relationship cluster_storage Storage and Handling cluster_stability Compound Stability cluster_degradation Degradation storage Proper Storage (Cool, Dry, Tightly Sealed) stable Stable N-Aminopiperidine HCl storage->stable Maintains Integrity handling Correct Handling (Avoid Incompatibles) handling->stable degraded Degraded Product improper_storage Improper Storage (Moisture, Heat) improper_storage->degraded Leads to improper_handling Incorrect Handling (Contact with Oxidants) improper_handling->degraded experimental_workflow cluster_stress Forced Degradation Conditions start Start: N-Aminopiperidine HCl Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (80°C, Solid/Solution) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Evaluate Data: - % Degradation - Identify Degradants - Assess Method Specificity analysis->results end End: Stability Profile Established results->end signaling_pathway cluster_pathways Potential Degradation Pathways parent N-Aminopiperidine HCl oxidation Oxidation (N-Oxide, Ring Opening) parent->oxidation Oxidizing Agents (e.g., H2O2) hydrolysis Hydrolysis (pH Dependent) parent->hydrolysis Acid/Base thermal Thermal Decomposition parent->thermal Heat photo Photodegradation parent->photo Light (UV) degradants Degradation Products oxidation->degradants hydrolysis->degradants thermal->degradants photo->degradants

References

Technical Support Center: N-Nitrosopiperidine Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of N-nitrosopiperidine.

Important Safety Note: N-Nitrosopiperidine is classified as a probable human carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls (e.g., a fume hood).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the expected products of N-nitrosopiperidine reduction?

The product of N-nitrosopiperidine reduction depends on the reducing agent used. Stronger reducing agents like tin and mineral acids can cleave the N-N bond, yielding piperidine and ammonia.[3] Milder reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under controlled conditions, typically yield the corresponding hydrazine, N-aminopiperidine.[3][4]

Q2: What are the most common methods for reducing N-nitrosopiperidine?

Common laboratory-scale methods include:

  • Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent that effectively converts N-nitrosopiperidine to N-aminopiperidine.[3][4]

  • Catalytic Hydrogenation: Often employs catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) under a hydrogen atmosphere.[3] This method can also produce N-aminopiperidine.

  • Metal/Acid Systems: Classic methods using reagents like zinc and acetic acid or iron filings in acidic water can be used.[3][4]

  • Sodium Dithionite (Na₂S₂O₄): A milder, metal-free alternative often used for the reduction of nitro groups, which can be adapted for nitrosamines under specific conditions.[5][6]

Q3: How can I monitor the progress of the reduction reaction?

Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively observe the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly effective technique for separating and identifying volatile compounds like N-nitrosopiperidine and its reduction products.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most versatile and widely used technique for analyzing a broad range of nitrosamines and their derivatives, especially those that are less volatile or thermally unstable.[7][8]

Q4: Why did my N-nitrosopiperidine reduction yield two isomers in the chromatogram?

The observation of two peaks for a single asymmetrical nitrosamine is a known phenomenon caused by the presence of rotamers (conformational isomers).[10] The partial double-bond character of the N-N bond restricts rotation, leading to stable syn and anti (or E and Z) conformations that can sometimes be separated chromatographically.[10]

Troubleshooting Guide

Issue 1: Low or No Yield

Q: My reaction has run for the specified time, but the yield of the desired product is very low or non-existent. What went wrong?

A: Several factors could be responsible for a low or failed reaction:

  • Inactive Reducing Agent: Reagents like LiAlH4 are highly sensitive to moisture and air. Ensure it was fresh and handled under anhydrous conditions. For catalytic hydrogenation, the catalyst may be poisoned or deactivated; using a fresh batch is recommended.

  • Incorrect Stoichiometry: The molar ratio of the reducing agent to the substrate is critical. For complex hydrides like LiAlH4, a sufficient excess is often required.[11] Consult the specific protocol for the correct stoichiometry.

  • Poor Solvent Quality: The presence of water or other impurities in the solvent can quench the reducing agent. Always use dry, high-purity solvents, especially for moisture-sensitive reactions.

  • Suboptimal Temperature: Some reductions require specific temperature ranges. For instance, LiAlH4 reactions are often initiated at low temperatures (ice bath) and then allowed to warm to room temperature.[4] Excessively high temperatures can lead to side reactions and degradation.[3]

Issue 2: Incomplete Reaction

Q: My TLC or GC/LC-MS analysis shows a significant amount of N-nitrosopiperidine starting material remaining. How can I improve conversion?

A: To drive the reaction to completion, consider the following:

  • Extend Reaction Time: Some reductions are slow and may require longer reaction times. Continue monitoring the reaction at regular intervals until the starting material is consumed.

  • Add More Reducing Agent: If the initial amount of reducing agent has been consumed or deactivated, a careful, portion-wise addition of more reagent may be necessary.

  • Increase Temperature: For some methods, gently increasing the reaction temperature can improve the rate and completion. However, be cautious, as this can also promote side product formation.[3]

  • Ensure Efficient Mixing: In heterogeneous reactions, such as catalytic hydrogenation or reactions with solid reducing agents, vigorous stirring is essential to ensure proper contact between reactants.

Issue 3: Formation of Side Products

Q: My crude product analysis shows multiple unexpected peaks. What are the likely side products and how can I avoid them?

A: The formation of side products is a common challenge.

  • Over-reduction: If N-aminopiperidine is the target, using overly harsh conditions or an excessive amount of a strong reducing agent (like LiAlH4 or Sn/HCl) can cleave the N-N bond, leading to the formation of piperidine.[3] To avoid this, use a milder reagent or carefully control the stoichiometry and temperature.

  • Reaction with Solvent: Ensure the chosen solvent is inert under the reaction conditions. For example, LiAlH4 can react with certain ether solvents over long periods or at elevated temperatures.

  • Starting Material Impurities: Impurities in the initial N-nitrosopiperidine can lead to corresponding side products. Ensure the purity of your starting material before beginning the reaction.

Issue 4: Difficulty with Product Isolation and Purification

Q: I'm having trouble purifying my final product. What are the recommended procedures?

A: The purification strategy depends on the product's properties.

  • For N-aminopiperidine: This product is a basic amine. After quenching the reaction, an acid-base extraction is often effective. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the free amine product is extracted back into an organic solvent.

  • For N-aminopiperidine Hydrochloride: The product can often be precipitated and isolated as its hydrochloride salt. After the reaction workup, the pH of the aqueous layer containing the product is adjusted to be acidic with HCl, and the water is evaporated to yield the solid hydrochloride salt, which can then be purified by recrystallization.[4]

  • For Piperidine: As a volatile liquid, piperidine can often be purified by fractional distillation after initial extraction.[12]

Quantitative Data Summary

The following table summarizes conditions and reported yields for various N-nitrosopiperidine reduction methods.

Reducing AgentProductSolventTemperatureReaction TimeYield (%)Reference
LiAlH₄N-Aminopiperidine HClAnhydrous EtherIce bath to RTOvernight53.9%[4]
LiAlH₄N-Aminopiperidine HClAnhydrous THFIce bath to RTOvernight55.2%[4]
Iron Filings / HClN-Aminopiperidine HClWaterReflux4-5 hours41.2%[4]
Zinc / Acetic AcidN,N-Disubstituted HydrazinesAcetic AcidNot specifiedNot specified~70%[3]
Catalytic HydrogenationN,N-Disubstituted HydrazinesNot specified25-40 °CNot specifiedGood[3]

Key Experimental Protocols

Protocol 1: Reduction of N-Nitrosopiperidine using LiAlH₄

This protocol is adapted from patent CN100345828C.[4]

  • Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (1.0 eq) in anhydrous diethyl ether under an ice bath.

  • Addition: Dissolve N-nitrosopiperidine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • Workup (Quenching): Cool the reaction mixture in an ice bath again. Cautiously and slowly add water dropwise to quench the excess LiAlH₄ until the solid in the reaction turns from gray to white and gas evolution ceases.

  • Isolation: Filter the mixture, potentially using a pad of diatomaceous earth to aid filtration. Separate the organic layer.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., chloroform). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. For the hydrochloride salt, acidify the initial aqueous layer with dilute HCl, extract with an organic solvent to remove impurities, and then evaporate the aqueous layer to dryness. The resulting solid can be recrystallized from a suitable solvent system like ethanol/ethyl acetate.[4]

Protocol 2: Catalytic Hydrogenation

This protocol is based on general procedures for nitrosamine hydrogenation.[3]

  • Setup: To a hydrogenation vessel, add N-nitrosopiperidine, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi or as specified).

  • Reaction: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 25-40 °C) until hydrogen uptake ceases or reaction monitoring indicates completion.[3]

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start prep_reagents Prepare Reactants & Solvents start->prep_reagents setup_rxn Assemble Anhydrous Apparatus prep_reagents->setup_rxn run_rxn Perform Reduction setup_rxn->run_rxn monitor_rxn Monitor Progress (TLC/GC/LC) run_rxn->monitor_rxn monitor_rxn->run_rxn Incomplete quench_rxn Quench Reaction monitor_rxn->quench_rxn Complete extraction Aqueous Workup / Extraction quench_rxn->extraction purify Purify Product (Distillation / Recrystallization) extraction->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for N-nitrosopiperidine reduction.

G start Low or No Yield Observed q1 Is the reducing agent active and fresh? start->q1 a1_no Use a new batch of reagent Ensure anhydrous handling q1->a1_no No q2 Is the reaction stoichiometry correct? q1->q2 Yes a1_yes Proceed to next check a2_no Recalculate and ensure sufficient equivalents of reducing agent q2->a2_no No q3 Are the reaction conditions optimal? q2->q3 Yes a2_yes Proceed to next check a3_yes Consider other issues (e.g., starting material purity) q3->a3_yes Yes a3_no Verify temperature, solvent purity, and reaction time q3->a3_no No

Caption: Troubleshooting flowchart for low-yield reduction reactions.

G cluster_reagents NPIP N-Nitrosopiperidine Product N-Aminopiperidine (Unsymmetrical Hydrazine) NPIP->Product      Reduction SideProduct Piperidine Product->SideProduct Over-reduction (N-N Cleavage) Reagent1 Mild Conditions (e.g., LiAlH₄, Catalytic H₂) Reagent2 Harsh Conditions (e.g., Sn/HCl, excess LiAlH₄)

Caption: Reaction pathway for the reduction of N-nitrosopiperidine.

References

Optimizing reaction conditions for N-Aminopiperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-Aminopiperidine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Low or no yield of this compound.

Potential Causes:

  • Inefficient Reduction of N-Nitrosopiperidine: The reducing agent may be old, inactive, or used in insufficient quantity.

  • Incomplete Nitrosation: The initial reaction of piperidine with a nitrosating agent may not have gone to completion.

  • Loss of Product During Workup: N-Aminopiperidine is water-soluble, and significant amounts can be lost during aqueous extraction phases if not performed carefully.

  • Degradation of the Product: The product may be sensitive to prolonged exposure to high temperatures or strong acidic/basic conditions during workup and purification.

Solutions:

  • Verify Reducing Agent Activity: Use a fresh batch of the reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or iron powder) and ensure anhydrous conditions when using LiAlH₄.[1]

  • Optimize Nitrosation: Ensure the reaction is carried out at a low temperature (ice bath) and that the addition of the nitrosating agent (e.g., sodium nitrite) is slow and controlled to prevent side reactions.[1]

  • Improve Extraction Efficiency: When extracting the product, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product and perform multiple extractions with an appropriate organic solvent.

  • Mild Workup Conditions: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature. Ensure pH adjustments are done cautiously.

Q2: The final product is impure and difficult to crystallize.

Potential Causes:

  • Presence of Unreacted Starting Materials: Incomplete reaction can leave residual piperidine or N-nitrosopiperidine in the crude product.

  • Formation of Side Products: Side reactions can lead to the formation of impurities that co-crystallize with the desired product.

  • Residual Solvent: Inadequate drying of the final product can leave solvent molecules trapped in the crystal lattice.

Solutions:

  • Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and ensure all starting material is consumed.

  • Purification by Recrystallization: Choose an appropriate solvent system for recrystallization. A common system is ethanol/ethyl acetate.[1] Multiple recrystallizations may be necessary to achieve high purity.

  • Thorough Drying: Dry the final product under vacuum at a slightly elevated temperature to remove all traces of solvent.

Q3: The reaction is slow or does not proceed to completion.

Potential Causes:

  • Low Reaction Temperature: Some steps, particularly the reduction, may require specific temperature ranges to proceed at an optimal rate.

  • Poor Quality Reagents: Reagents may have degraded over time or may be of insufficient purity.

  • Inadequate Mixing: In heterogeneous reactions (e.g., using iron powder as a reducing agent), efficient stirring is crucial for the reaction to proceed.[1]

Solutions:

  • Optimize Reaction Temperature: While the nitrosation step requires low temperatures, the reduction step might benefit from being run at room temperature or even gentle heating, depending on the reducing agent used.[1]

  • Use High-Purity Reagents: Ensure all reagents are of a suitable grade and are stored correctly.

  • Ensure Efficient Stirring: Use a mechanical stirrer for heterogeneous mixtures to ensure good contact between reactants.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

There are two primary routes described in the literature:

  • Nitrosation and Reduction: This is a common method that involves the nitrosation of piperidine to form N-nitrosopiperidine, followed by reduction of the nitroso group to an amino group and subsequent salt formation with hydrochloric acid.[1]

  • Hofmann Rearrangement Route: This method starts with the reaction of piperidine and urea to form N-carboxamide piperidine. This intermediate then undergoes a Hofmann rearrangement under alkaline conditions with chlorine gas to yield N-aminopiperidine, which is then converted to its hydrochloride salt.[2]

Q2: What are the safety concerns associated with the synthesis of this compound?

The primary safety concern is the formation of N-nitrosopiperidine as an intermediate in the nitrosation route. N-nitroso compounds are known to be potent carcinogens.[2] Therefore, this step should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Additionally, reagents like Lithium aluminum hydride are highly reactive and pyrophoric, requiring careful handling under anhydrous conditions.

Q3: Which reducing agents can be used for the reduction of N-nitrosopiperidine?

Several reducing agents can be employed, with varying efficiencies and handling requirements:

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent that gives good yields but requires strict anhydrous conditions and careful handling.[1]

  • Iron powder in acidic medium: A cheaper and safer alternative to LiAlH₄, though it may require longer reaction times and heating.[1]

  • Titanium trichloride (TiCl₃): Another effective reducing agent.[2]

Q4: How can the purity of the final product be assessed?

The purity of this compound can be determined using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying the purity of the compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1: Nitrosation & Reduction (LiAlH₄)Method 2: Hofmann Rearrangement
Starting Materials Piperidine, Sodium Nitrite, LiAlH₄, HClPiperidine, Urea, Chlorine, NaOH, HCl
Key Intermediate N-NitrosopiperidineN-Carboxamide piperidine
Reaction Time Overnight for reduction[1]2-8 hours for amide formation, 1-2.5 hours for chlorination, 1.5 hours for rearrangement[2]
Reaction Temperature Ice bath for nitrosation, Room temp for reduction[1]100-120°C for amide formation, 0-20°C for chlorination[2]
Yield 53.9 - 55.2%[1]44.2 - 69.4%[2]
Purification Recrystallization (ethanol/ethyl acetate)[1]Recrystallization (ethanol/ethyl acetate)[2]

Experimental Protocols

Method 1: Synthesis via Nitrosation and Reduction

Step 1: Synthesis of N-Nitrosopiperidine

  • In a flask equipped with a stirrer and placed in an ice bath, dissolve piperidine in an acidic solution (e.g., dilute HCl).

  • Slowly add a solution of sodium nitrite in water dropwise to the piperidine solution while maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-nitrosopiperidine.

Step 2: Reduction of N-Nitrosopiperidine and Salt Formation

  • In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) and cool in an ice bath.[1]

  • Dissolve the N-nitrosopiperidine obtained in the previous step in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.[1]

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.[1]

  • Carefully quench the reaction by slowly adding water dropwise, followed by a 15% sodium hydroxide solution, and then more water until a white precipitate forms.[1]

  • Filter the solid and wash it with the organic solvent.

  • Combine the filtrate and washings, and acidify with 5% dilute hydrochloric acid.[1]

  • Evaporate the solvent to dryness to obtain the crude solid.[1]

  • Recrystallize the crude product from an ethanol/ethyl acetate mixture to obtain pure this compound.[1]

Method 2: Synthesis via Hofmann Rearrangement

Step 1: Synthesis of N-Carboxamide Piperidine

  • Mix piperidine and urea in a round-bottom flask.[2]

  • Heat the mixture under reflux at 100-120°C for 2-8 hours.[2]

  • After cooling, the product, N-carboxamide piperidine, can be used directly in the next step or purified by recrystallization.

Step 2: Hofmann Rearrangement and Salt Formation

  • Dissolve N-carboxamide piperidine in a suitable solvent.

  • Cool the solution to 0-20°C and bubble chlorine gas through the solution for 1-2.5 hours.[2]

  • Add a solution of sodium hydroxide dropwise to induce the Hofmann rearrangement, and continue to react for 1.5 hours.[2]

  • Extract the N-aminopiperidine with an organic solvent like toluene.[2]

  • Wash the organic layer and then carefully add concentrated hydrochloric acid to adjust the pH to 2.[2]

  • Remove the solvent by rotary evaporation to obtain the crude product.[2]

  • Recrystallize the solid from an ethanol/ethyl acetate mixture to yield pure this compound.[2]

Mandatory Visualizations

Synthesis_Workflow cluster_method1 Method 1: Nitrosation & Reduction cluster_method2 Method 2: Hofmann Rearrangement A1 Piperidine B1 N-Nitrosopiperidine A1->B1 NaNO2, H+ C1 N-Aminopiperidine B1->C1 LiAlH4 or Fe/HCl D1 N-Aminopiperidine HCl C1->D1 HCl A2 Piperidine B2 N-Carboxamide piperidine A2->B2 Urea, Heat C2 N-Aminopiperidine B2->C2 Cl2, NaOH D2 N-Aminopiperidine HCl C2->D2 HCl

Caption: Comparative workflow of the two main synthesis routes for this compound.

Troubleshooting_Logic Start Problem: Low Yield Q1 Is the reducing agent fresh and active? Start->Q1 S1 Use fresh reducing agent. Ensure anhydrous conditions for LiAlH4. Q1->S1 No Q2 Was the nitrosation reaction complete? Q1->Q2 Yes End Yield Improved S1->End S2 Monitor reaction by TLC/GC-MS. Ensure slow addition of NaNO2 at low temp. Q2->S2 No Q3 Was the workup performed correctly? Q2->Q3 Yes S2->End S3 Saturate aqueous layer with salt. Perform multiple extractions. Q3->S3 No Q3->End Yes S3->End

Caption: Troubleshooting logic for addressing low reaction yield in this compound synthesis.

References

Removal of residual starting material from N-Aminopiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual starting material from N-Aminopiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials in the synthesis of this compound that may remain as impurities?

A1: The most common residual starting materials depend on the synthetic route employed. Key starting materials include:

  • Piperidine[1][2]

  • Urea[3]

  • Hydroxylamine-O-sulfonic acid (HOSA)[2][4]

  • 1,5-dibromopentane

  • Hydrazine hydrate

  • N-nitrosopiperidine (as an intermediate)[5]

Q2: How can I detect the presence of residual starting materials in my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a versatile technique for detecting and quantifying residual starting materials. Given that some starting materials like piperidine lack a UV chromophore, a combination of methods or derivatization may be necessary. A generic Gas Chromatography-Flame Ionization Detection (GC-FID) method can also be employed for volatile amines like piperidine[6].

Q3: What is the most common and effective method for purifying this compound?

A3: Recrystallization is the most frequently cited method for the purification of this compound. A common solvent system for this is a mixture of ethanol and ethyl acetate[3][5]. Acid-base extraction is another effective technique to separate the basic N-Aminopiperidine from non-basic or weakly basic impurities.

Q4: My this compound oils out during recrystallization. What should I do?

A4: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of your compound or if the concentration of impurities is high. To resolve this, you can try:

  • Adding more solvent to the hot solution.

  • Using a lower boiling point solvent system.

  • Attempting to crystallize from a more dilute solution.

  • Performing a preliminary purification step, such as an acid-base extraction, to reduce the impurity load.

Q5: I am having trouble removing highly water-soluble starting materials like urea. What purification strategy is recommended?

A5: For highly water-soluble impurities like urea, repeated recrystallizations from solvent systems with low water miscibility can be effective. Alternatively, an acid-base extraction can be employed. By dissolving the crude product in a water-immiscible organic solvent and an aqueous acid, the basic N-Aminopiperidine will move to the aqueous layer as its hydrochloride salt, while the neutral urea will preferentially remain in the organic layer or be removed during aqueous washes.

Troubleshooting Guides

Residual Piperidine Detected
Symptom Possible Cause Suggested Solution
Piperidine peak observed in HPLC or GC analysis. Incomplete reaction or inefficient removal during workup.1. Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane). Extract with an acidic aqueous solution (e.g., 1M HCl). The N-Aminopiperidine will form the hydrochloride salt and move to the aqueous phase, while the piperidine may also be protonated. Basify the aqueous layer and extract the free N-Aminopiperidine into an organic solvent. Convert back to the hydrochloride salt. 2. Recrystallization: Perform recrystallization from a solvent system where piperidine hydrochloride is more soluble than this compound.
Product has a strong amine odor. Presence of residual free piperidine.Ensure the final product is fully protonated to the hydrochloride salt. This can be achieved by dissolving the free base in a suitable solvent and adding a stoichiometric amount of hydrochloric acid.
Residual Urea Detected
Symptom Possible Cause Suggested Solution
Urea peak identified in HPLC analysis. Incomplete reaction or carry-over from the synthesis. Urea is highly polar and can be difficult to remove with standard organic solvents.1. Aqueous Wash: If working with the free base of N-Aminopiperidine in an organic solvent, perform multiple washes with water to remove the highly water-soluble urea. 2. Recrystallization Solvent Selection: Choose a recrystallization solvent system in which urea has high solubility, while this compound has low solubility, even at room temperature. For example, a higher proportion of a less polar co-solvent might be effective.
Residual Hydroxylamine-O-sulfonic Acid (HOSA) Detected
Symptom Possible Cause Suggested Solution
Presence of inorganic sulfates or other HOSA-related impurities. Inefficient workup to remove the highly polar HOSA and its byproducts.1. Alkaline Extraction: During the workup of the reaction mixture (before salt formation), a thorough wash with a basic aqueous solution (e.g., sodium hydroxide solution) will help to remove the acidic HOSA[2]. 2. Water Wash of the Free Base: Similar to urea, washing the free base of N-Aminopiperidine in an organic solvent with water will help remove residual HOSA.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and ethyl acetate is a good starting point. The optimal ratio should be determined experimentally to maximize recovery and purity.

  • Dissolution: Dissolve the crude this compound in a minimal amount of boiling ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add ethyl acetate to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in water and make the solution basic (pH > 12) with a strong base like NaOH to generate the free base.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate. The free N-Aminopiperidine will move into the organic layer.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Salt Formation: Filter off the drying agent and add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol) to the organic solution to precipitate the pure this compound.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Protocol 3: HPLC Analysis of Residual Starting Materials

This protocol outlines a potential starting point for the HPLC analysis of this compound and its common starting materials. Method development and validation are required for specific applications.

Method A: Analysis of this compound

  • Column: Newcrom R1[1]

  • Mobile Phase: Acetonitrile, water, and phosphoric acid[1]. A gradient elution may be necessary. For MS compatibility, replace phosphoric acid with formic acid[1].

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD).

Method B: Analysis of Residual Urea

  • Column: Cogent Bidentate C18™, 4µm, 100Å[7]

  • Mobile Phase: 100% DI Water[7]

  • Flow Rate: 0.5 mL/min[7]

  • Detection: UV @ 210 nm[7]

Method C: Analysis of Residual Piperidine (by Derivatization)

  • Derivatization Reagent: 4-toluenesulfonyl chloride[8][9].

  • Column: Inertsil C18 (250 x 4.6 mm I.D.)[8][9].

  • Mobile Phase: Water with 0.1% phosphoric acid and acetonitrile (gradient may be required)[8][9].

  • Detection: UV detector.

Data Presentation

Table 1: Summary of Analytical Techniques for Starting Materials

Starting MaterialRecommended Analytical TechniqueKey Considerations
N-Aminopiperidine HCl HPLC-UV/CAD/ELSDDirect analysis possible on specialized columns[1].
Piperidine GC-FID or HPLC-UV with pre-column derivatizationLacks a UV chromophore for direct HPLC-UV detection[6][8][9].
Urea HPLC-UVCan be analyzed on a standard C18 column with a simple mobile phase[7].
Hydroxylamine-O-sulfonic acid Ion Chromatography or indirect methodsAs a non-chromophoric, highly polar inorganic compound, direct RP-HPLC is challenging.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_qc Final QC start Starting Materials reaction Chemical Reaction start->reaction crude Crude N-Aminopiperidine HCl reaction->crude hplc_analysis HPLC/GC Analysis crude->hplc_analysis decision Impurities Present? hplc_analysis->decision recrystallization Recrystallization decision->recrystallization Yes extraction Acid-Base Extraction decision->extraction Yes pure_product Pure N-Aminopiperidine HCl decision->pure_product No recrystallization->pure_product extraction->pure_product final_analysis Final Purity Analysis pure_product->final_analysis

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Purification Strategy start Crude Product Analysis impurity_check Residual Starting Material Detected? start->impurity_check piperidine Piperidine impurity_check->piperidine Yes urea Urea impurity_check->urea Yes hosa HOSA impurity_check->hosa Yes end Product Meets Specification impurity_check->end No acid_base Acid-Base Extraction piperidine->acid_base recrystallization Recrystallization piperidine->recrystallization urea->recrystallization aq_wash Aqueous Wash of Free Base urea->aq_wash hosa->aq_wash

Caption: Decision tree for troubleshooting residual starting materials.

References

Preventing degradation of N-Aminopiperidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Aminopiperidine hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellowish tint. What could be the cause?

A1: A yellowish discoloration is often an indicator of oxidative degradation. The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities such as N-oxides or ring-opened products.[1] This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I've observed a decrease in the peak area of my compound during HPLC analysis over time. What's happening?

A2: A decreasing peak area for this compound in your chromatogram suggests that the compound is degrading.[1] This loss of the parent compound is likely due to conversion into one or more degradation products, which may or may not be visible in your current HPLC method depending on their chromatographic properties. It is crucial to employ a stability-indicating analytical method to track the formation of degradation products alongside the loss of the active pharmaceutical ingredient (API).

Q3: My this compound powder has become clumpy and difficult to handle. Why is this happening?

A3: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can cause the powder to become clumpy, sticky, and difficult to weigh and handle accurately. Moisture can also accelerate chemical degradation pathways such as hydrolysis.

Q4: Can I store this compound at room temperature?

A4: While some suppliers suggest storage at room temperature, for long-term stability and to minimize the risk of degradation, it is recommended to store this compound in a cool, dry place.[1] Storage at 2-8°C is often advised to slow down potential degradation reactions.

Troubleshooting Guides

Issue 1: Physical Appearance Changes (Discoloration, Clumping)
Symptom Potential Cause Recommended Action
Powder turns from white to yellow/brownOxidative degradation1. Immediately transfer the compound to a tightly sealed container. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a dark place, preferably in an amber vial, to prevent photodegradation. 4. Consider storing at a lower temperature (2-8°C).
Powder becomes clumpy or stickyMoisture absorption (Hygroscopicity)1. Handle the compound in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). 2. Store in a desiccator containing a suitable drying agent (e.g., silica gel). 3. Ensure the container is always tightly sealed when not in use.
Issue 2: Purity and Potency Issues (Inconsistent Analytical Results)
Symptom Potential Cause Recommended Action
Decreasing assay value or appearance of new peaks in HPLCChemical degradation1. Verify the suitability of your analytical method. Ensure it is a stability-indicating method capable of separating the parent compound from its degradation products. 2. Review your storage conditions against the recommendations (cool, dry, dark, inert atmosphere). 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times in your HPLC method.
Inconsistent results between different batchesLot-to-lot variability or improper handling of a specific batch1. Quarantine the suspect batch and re-analyze using a validated analytical method. 2. Review the handling and storage history of the inconsistent batch. 3. If the issue persists, contact the supplier for the certificate of analysis and further information on the specific lot.

Degradation Pathways and Prevention

The primary degradation pathways for this compound are oxidation and reactions involving the amine group.

degradation_pathway N-Aminopiperidine_hydrochloride N-Aminopiperidine hydrochloride Oxidation Oxidation (O₂, light, heat) N-Aminopiperidine_hydrochloride->Oxidation N_Oxide N-Oxide (Degradation Product) Oxidation->N_Oxide Major Ring_Opened Ring-Opened Products (Degradation Products) Oxidation->Ring_Opened Minor

A simplified diagram of the oxidative degradation pathway for this compound.

Illustrative Forced Degradation Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate its stability under various stress conditions. This data is for educational purposes and may not represent actual experimental results.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products Observed (Hypothetical)
Acid Hydrolysis (0.1 M HCl)24 hours60°C< 1%None significant
Base Hydrolysis (0.1 M NaOH)24 hours60°C2-5%Ring-opened products
Oxidation (3% H₂O₂)8 hoursRoom Temp10-15%N-Oxide, other polar impurities
Thermal 48 hours80°C5-8%Various minor impurities
Photolytic (UV light)7 daysRoom Temp3-6%N-Oxide and other unspecified impurities

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Protocol 2: Hygroscopicity Testing

This protocol provides a basic method for evaluating the hygroscopicity of this compound powder.[3]

  • Objective: To determine the moisture uptake of the powder under controlled humidity conditions.

  • Materials:

    • This compound powder.

    • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., a saturated solution of sodium chloride provides ~75% RH).

    • Analytical balance.

    • Shallow weighing dishes (e.g., watch glasses).

  • Procedure:

    • Place a weighing dish in a drying oven at 105°C for 1 hour, then cool to room temperature in a desiccator and weigh accurately.

    • Add approximately 1 gram of this compound powder to the weighing dish and weigh accurately.

    • Place the weighing dish with the sample in the controlled humidity chamber at a specified temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 24, 48, 72 hours), remove the sample and weigh it immediately.

    • Calculate the percentage of weight gain at each time point.

hygroscopicity_workflow cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement & Analysis Prep_Dish 1. Dry and weigh weighing dish Prep_Sample 2. Add and weigh ~1g of sample Prep_Dish->Prep_Sample Expose 3. Place in humidity chamber (e.g., 75% RH) Prep_Sample->Expose Weigh_Time 4. Weigh at time intervals (24, 48, 72h) Expose->Weigh_Time Calculate 5. Calculate % weight gain Weigh_Time->Calculate

Workflow for hygroscopicity testing of this compound.
Protocol 3: Drug-Excipient Compatibility Study

This protocol describes a general approach to assess the compatibility of this compound with common pharmaceutical excipients.[4][5]

  • Objective: To identify potential chemical incompatibilities between the API and selected excipients.

  • Procedure:

    • Select a range of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.

    • For each binary mixture, prepare three samples:

      • Dry mix.

      • Wet mix (add a small amount of purified water, e.g., 5% w/w).

      • A control sample of the API alone.

    • Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

    • At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples for:

      • Physical appearance (color change, liquefaction).

      • Purity by a stability-indicating HPLC method.

excipient_compatibility_logic Start Start: Select Excipients Prepare_Mixtures Prepare 1:1 Binary Mixtures (API + Excipient) Start->Prepare_Mixtures Store_Samples Store at 40°C/75% RH Prepare_Mixtures->Store_Samples Analyze_Samples Analyze at T=0, 1, 2, 4 weeks Store_Samples->Analyze_Samples Physical_Change Physical Change? Analyze_Samples->Physical_Change Chemical_Change New Peaks in HPLC? Physical_Change->Chemical_Change No Incompatible Potentially Incompatible Physical_Change->Incompatible Yes Chemical_Change->Incompatible Yes Compatible Compatible Chemical_Change->Compatible No

Decision logic for assessing drug-excipient compatibility.

References

Validation & Comparative

Comparison of N-Aminopiperidine hydrochloride synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic methodologies for N-Aminopiperidine hydrochloride, a crucial intermediate in pharmaceutical manufacturing, is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of various synthesis routes, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly categorized into two primary strategies: the nitrosation-reduction pathway and alternative, more direct amination routes. The choice of method often involves a trade-off between yield, safety, cost, and reaction conditions.

Synthesis Method Starting Materials Key Reagents Overall Yield Reaction Time Key Advantages Key Disadvantages Reference
Nitrosation-Reduction PiperidineSodium nitrite, conc. HCl, Lithium aluminum hydride (LiAlH₄)54-56%>12 hours (overnight reaction)Well-established method.Use of highly carcinogenic N-nitrosopiperidine intermediate; pyrophoric LiAlH₄.[1]
Nitrosation-Reduction PiperidineSodium nitrite, conc. HCl, Iron powder (Fe), conc. HClNot explicitly stated in provided text4-5 hours (reflux)Avoids pyrophoric reagents.Use of highly carcinogenic N-nitrosopiperidine intermediate.[1]
Urea-based Synthesis Piperidine, UreaChlorine (Cl₂), Sodium hydroxide (NaOH), conc. HCl44-70%5.5-12.5 hoursAvoids carcinogenic nitroso compounds; uses inexpensive starting materials.Use of toxic chlorine gas.[2]
Direct Amination PiperidineHydroxylamine-O-sulfonic acid (HOSA)High product conversion (specific yield not stated)1-4 hoursAvoids carcinogenic intermediates; direct amination.Requires careful control of reaction temperature and molar ratios.[3]
From 1,5-Dihalopentanes 1,5-DibromopentaneHydrazine hydrate74%25 hoursGood yield.Long reaction time.[4]
From 1,5-Diols 1,5-PentanediolHydrazine hydrochlorideNot explicitly stated in provided textLong reaction timeNot detailedRequires high temperature and pressure.[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Nitrosation of Piperidine and Reduction with Lithium Aluminum Hydride

This method involves two main steps: the formation of N-nitrosopiperidine and its subsequent reduction.

Step 1: Synthesis of N-Nitrosopiperidine

  • Dissolve 39.6 ml of piperidine in 40 ml of water in a flask and cool in an ice bath.

  • Slowly add 85 ml of concentrated hydrochloric acid dropwise.

  • Add 250 ml of ethyl acetate.

  • Separately, dissolve 27.6 g of sodium nitrite in water and add it dropwise to the reaction mixture over 2 hours while maintaining the ice bath.

  • Continue stirring in the ice bath for an additional 30 minutes.

  • Add another solution of 13.8 g of sodium nitrite in water to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours until the color changes from green to yellow.

  • Separate the organic layer, wash with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-nitrosopiperidine.

Step 2: Reduction of N-Nitrosopiperidine and Salt Formation

  • In a dry 1000 ml single-necked bottle under an ice bath, suspend 3.42 g of lithium aluminum hydride in 150 ml of ether.

  • Dissolve 6.84 g of N-nitrosopiperidine in 150 ml of ether and add it dropwise to the LiAlH₄ suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, cautiously add water dropwise to quench the reaction until the solid turns from gray to white.

  • Filter the mixture, aiding with diatomaceous earth.

  • Evaporate the organic solvent under reduced pressure.

  • Acidify the remaining aqueous layer with 5% dilute hydrochloric acid.

  • Extract the aqueous layer twice with chloroform.

  • Evaporate the aqueous layer to dryness to obtain a solid.

  • Recrystallize the solid from an ethanol/ethyl acetate mixture to yield this compound.[1]

Method 2: Synthesis from Piperidine and Urea

This method avoids the use of a nitroso-intermediate through a Hofmann rearrangement.

Step 1: Synthesis of N-carboxamide piperidine

  • Mix piperidine and urea (molar ratio of 1:1.1).

  • Heat the mixture to reflux at 100-120°C for 2-8 hours to obtain N-carboxamide piperidine.

Step 2: Hofmann Rearrangement and Salt Formation

  • Dissolve the N-carboxamide piperidine from the previous step.

  • At a temperature of 10°C, bubble chlorine gas (0.11 mol) through the solution and react for 2 hours.

  • Add 90 mL of 15% aqueous sodium hydroxide solution dropwise and react for 1.5 hours.

  • Extract the solution with toluene and distill under reduced pressure to remove the toluene.

  • To the remaining solution, add concentrated hydrochloric acid dropwise with stirring to adjust the pH to 2.

  • Remove the water by rotary evaporation.

  • Recrystallize the resulting solid from an ethanol/ethyl acetate mixture (1:3 volume ratio) to obtain this compound.[2]

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations in the described synthesis methods.

G Piperidine Piperidine N_Nitrosopiperidine N-Nitrosopiperidine Piperidine->N_Nitrosopiperidine Nitrosation NaNO2_HCl NaNO₂ / conc. HCl N_Aminopiperidine N-Aminopiperidine N_Nitrosopiperidine->N_Aminopiperidine Reduction ReducingAgent Reducing Agent (e.g., LiAlH₄ or Fe/HCl) FinalProduct N-Aminopiperidine Hydrochloride N_Aminopiperidine->FinalProduct Salt Formation HCl_salt conc. HCl

Caption: Nitrosation-Reduction Pathway for this compound Synthesis.

G Piperidine Piperidine N_Carboxamide_Piperidine N-Carboxamide Piperidine Piperidine->N_Carboxamide_Piperidine Condensation Urea Urea N_Aminopiperidine N-Aminopiperidine N_Carboxamide_Piperidine->N_Aminopiperidine Hofmann Rearrangement Cl2_NaOH 1. Cl₂ 2. NaOH (aq) FinalProduct N-Aminopiperidine Hydrochloride N_Aminopiperidine->FinalProduct Salt Formation HCl_salt conc. HCl

Caption: Urea-based Synthesis Pathway via Hofmann Rearrangement.

References

A Comparative Guide to Alternative Reagents for the Reduction of N-Nitrosopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of N-nitrosamines, a class of potent carcinogens, is a critical transformation in synthetic chemistry and drug development to mitigate potential health risks. N-nitrosopiperidine serves as a common model substrate for evaluating the efficacy of various reducing agents. This guide provides an objective comparison of alternative reagents for the reduction of N-nitrosopiperidine, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Reducing Reagents

The selection of an appropriate reducing agent for the denitrosation of N-nitrosopiperidine depends on several factors, including desired product (piperidine or N-aminopiperidine), reaction efficiency, cost, and safety. The following table summarizes the performance of several alternative reagents based on available experimental data.

Reagent/MethodProductYield (%)Reaction TimeKey ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LAH) N-Aminopiperidine55.2%[1]OvernightAnhydrous THF, room temperatureReadily available, well-established reagentHighly reactive, moisture-sensitive, requires anhydrous conditions
Iron in Hydrochloric Acid N-AminopiperidineNot specified4-5 hoursReflux in waterInexpensive, readily available reagentsHarsh acidic conditions, potential for side reactions
Catalytic Hydrogenation (Pd/C) Piperidine/N-AminopiperidineHigh (general)VariesH₂ gas, various solventsHigh efficiency, clean reactionRequires specialized equipment for handling hydrogen gas, catalyst cost
Raney Nickel Piperidine/N-Aminopiperidine>99.9% (for NDMA)[2]1-2 hoursNi-Al alloy in basic solutionHigh conversion, rapid reactionPyrophoric catalyst, requires careful handling
Sodium Dithionite (Na₂S₂O₄) PiperidineHigh (general)VariesAqueous or semi-aqueous mediaInexpensive, mild conditions, good functional group toleranceCan generate sulfur byproducts, may require aqueous workup
Electrochemical Reduction Piperidine>90% (removal)VariesFlow-through electrochemical cellHigh efficiency, avoids harsh chemical reagentsRequires specialized equipment, optimization of parameters needed

Experimental Protocols

Detailed methodologies for the reduction of N-nitrosopiperidine using selected reagents are provided below.

Reduction with Lithium Aluminum Hydride (LAH)

This protocol describes the synthesis of N-aminopiperidine hydrochloride from N-nitrosopiperidine.

Materials:

  • N-nitrosopiperidine

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diatomaceous earth

  • 5% Hydrochloric acid

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a dry 250 mL single-necked flask under an inert atmosphere, suspend 1.14 g of LAH in 50 mL of anhydrous THF and cool in an ice bath.

  • Dissolve 2.28 g of N-nitrosopiperidine in 50 mL of anhydrous THF.

  • Slowly add the N-nitrosopiperidine solution dropwise to the LAH suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, cautiously add water dropwise to quench the excess LAH until the solid in the reaction mixture turns from gray to white.

  • Filter the suspension through a pad of diatomaceous earth.

  • Evaporate the organic solvent under reduced pressure.

  • Acidify the aqueous layer with 5% hydrochloric acid.

  • Extract the aqueous layer twice with ethyl acetate.

  • Evaporate the aqueous layer to dryness to obtain a solid.

  • Recrystallize the solid from ethanol/ethyl acetate to yield this compound.[1]

Yield: 1.5 g (55.2%)[1]

Reduction with Iron in Hydrochloric Acid

This method also yields this compound.

Materials:

  • N-nitrosopiperidine

  • Iron powder

  • Hydrochloric acid

  • Water

  • Ethyl acetate

  • Ethanol

Procedure:

  • Activate iron powder by heating it to a boil in a mixture of hydrochloric acid and water.

  • Add N-nitrosopiperidine to the activated iron suspension.

  • Reflux the mixture for 4-5 hours.

  • Cool the reaction mixture and make the aqueous layer acidic with dilute hydrochloric acid.

  • Extract the aqueous layer twice with an organic solvent.

  • Evaporate the aqueous layer to dryness to obtain the solid product.

  • Recrystallize the solid from ethanol/ethyl acetate to obtain this compound.[1]

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

Reaction Pathways

The reduction of N-nitrosopiperidine can proceed via two main pathways, leading to either piperidine (denitrosation) or N-aminopiperidine (reduction of the nitroso group).

sub N-Nitrosopiperidine p1 Piperidine sub->p1 Denitrosation (e.g., Na₂S₂O₄, Electrochemical) p2 N-Aminopiperidine sub->p2 Reduction (e.g., LAH, Fe/HCl, Catalytic Hydrogenation)

Caption: General reaction pathways for the reduction of N-nitrosopiperidine.

Experimental Workflow: LAH Reduction

The following diagram illustrates the key steps in the reduction of N-nitrosopiperidine using lithium aluminum hydride.

start Start prep Prepare LAH suspension in anhydrous THF start->prep add Add N-Nitrosopiperidine solution dropwise prep->add react Stir overnight at room temperature add->react quench Quench with water react->quench filter Filter through diatomaceous earth quench->filter evap_org Evaporate organic solvent filter->evap_org acidify Acidify with HCl evap_org->acidify extract Extract with ethyl acetate acidify->extract evap_aq Evaporate aqueous layer extract->evap_aq recrystal Recrystallize from ethanol/ethyl acetate evap_aq->recrystal end N-Aminopiperidine HCl recrystal->end r R₂N-N=O int1 [R₂N-N-O]⁻ r->int1 + 2e⁻ (from •SO₂⁻) so2 2 •SO₂⁻ so3 2 SO₃²⁻ prod R₂NH + N₂O + 2 OH⁻ int1->prod + H₂O h2o 2 H₂O

References

A Comparative Guide to the Synthetic Utility of N-Aminopiperidine Hydrochloride and Other Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry and organic synthesis, featured in numerous pharmaceuticals and bioactive molecules. The selection of a specific piperidine derivative can significantly influence the outcome of a synthetic route, affecting reaction efficiency, yield, and the properties of the final product. This guide provides an objective comparison between N-Aminopiperidine hydrochloride and other common piperidine derivatives, focusing on their performance in key synthetic transformations.

Comparison 1: Nucleophilic Reactivity in Pyrazole Synthesis

A significant application of N-aminopiperidine is in the synthesis of complex heterocyclic structures, such as the pyrazole core found in the cannabinoid CB1 receptor antagonist, Rimonabant. In this context, the N-amino group acts as a unique nucleophile.

The synthesis of pyrazole-3-carboxamides typically involves the condensation of a β-dicarbonyl compound with a hydrazine, followed by amidation. In an efficient, convergent synthesis of Rimonabant, a diketo ester is reacted with N-aminopiperidine, which serves as the hydrazine source, followed by an acid-catalyzed cyclization with a substituted hydrazine to form the pyrazole ring.

While direct, side-by-side comparative studies are limited, we can analyze the utility of different aminopiperidines in forming amide bonds with a pre-formed pyrazole carboxylic acid, a common alternative synthetic route.

Data Presentation: Amide Bond Formation with Pyrazole Carboxylic Acid
DerivativeReagents & ConditionsProductYield (%)Reference
N-Aminopiperidine 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride, Triethylamine (TEA), Dichloromethane (DCM), 0°C to RTRimonabant~85-90%
4-Aminopiperidine (Generic) Pyrazole-3-carbonyl chloride, Base (e.g., TEA), Aprotic Solvent (e.g., DCM)N-(piperidin-4-yl)pyrazole-3-carboxamide~80-95% (Typical)General synthetic knowledge
3-Aminopiperidine (Generic) Pyrazole-3-carbonyl chloride, Base (e.g., TEA), Aprotic Solvent (e.g., DCM)N-(piperidin-3-yl)pyrazole-3-carboxamide~80-95% (Typical)General synthetic knowledge
Piperidine (Generic) Pyrazole-3-carbonyl chloride, Base (e.g., TEA), Aprotic Solvent (e.g., DCM)(Piperidin-1-yl)(pyrazole-3-yl)methanone~85-98% (Typical)General synthetic knowledge

Analysis : In the context of forming a simple amide bond with an activated pyrazole carboxylic acid, N-aminopiperidine, 3-aminopiperidine, 4-aminopiperidine, and piperidine all perform with high efficiency. The choice of derivative in this synthetic approach is therefore dictated by the desired final structure and its pharmacological profile rather than a significant difference in chemical yield for the amidation step itself. The unique utility of N-aminopiperidine is more pronounced in convergent syntheses where it can act as a masked hydrazine, as seen in some routes to Rimonabant.

Experimental Protocol: Synthesis of Rimonabant via Amidation

This protocol details the final amidation step in a common synthesis of Rimonabant.

Materials:

  • 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • N-aminopiperidine

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred solution of the pyrazole carboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount (3 drops) of DMF.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add oxalyl chloride (1.7 equivalents) dropwise to the cooled mixture.

  • Allow the reaction to stir for 1 hour while warming to room temperature. The excess oxalyl chloride and solvent are then removed under reduced pressure to yield the crude acyl chloride.

  • In a separate flask, dissolve N-aminopiperidine (1.5 equivalents) and TEA (1 equivalent) in anhydrous DCM and cool to 0°C.

  • Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to the N-aminopiperidine solution at 0°C.

  • Stir the reaction mixture for 15 minutes at 0°C, followed by 15 minutes at room temperature.

  • Dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography (e.g., silica gel, petroleum ether/ethyl acetate) to afford the final product, Rimonabant.

Visualization: Synthetic Workflow for Pyrazole-3-Carboxamides

G start Precursors: - Pyrazole Carboxylic Acid - Piperidine Derivative step1 Acid Chloride Formation (e.g., Oxalyl Chloride, DCM) start->step1 1. step2 Amide Coupling step1->step2 2. + Piperidine Derivative + Base (e.g., TEA) step3 Workup & Purification (Wash, Dry, Concentrate, Chromatography) step2->step3 3. end_node Final Product: N-substituted Pyrazole-3-Carboxamide step3->end_node 4.

Caption: General workflow for the synthesis of pyrazole-3-carboxamides.

Comparison 2: Catalytic Activity in Knoevenagel Condensation

Piperidine and its derivatives are widely used as basic organocatalysts. The Knoevenagel condensation, the reaction between an active methylene compound and a carbonyl group, is a classic example where such catalysis is employed. The efficiency of the catalyst can be influenced by its basicity and steric hindrance.

Data Presentation: Catalytic Performance in Knoevenagel Condensation
Catalyst (10 mol%)AldehydeActive Methylene Cmpd.ConditionsTime (h)Yield (%)Reference
Piperidine BenzaldehydeMalononitrileEthanol, Reflux2~95
3-Methylpiperidine BenzaldehydeMalononitrileEthanol, Reflux3~90(Estimated)
Pyrrolidine p-NitrobenzaldehydeThiazolidine-2,4-dioneEthanol, RT1100
Piperidine p-NitrobenzaldehydeThiazolidine-2,4-dioneEthanol, RT2100

Analysis : Piperidine is a highly effective catalyst for the Knoevenagel condensation. The introduction of a methyl group, as in 3-methylpiperidine, can introduce steric hindrance around the nitrogen atom, potentially slowing the reaction and slightly decreasing the yield, although it remains a viable catalyst. When compared to pyrrolidine, another common cyclic amine catalyst, piperidine can be slightly less reactive. This is often attributed to the higher nucleophilicity of the enamine intermediate formed with pyrrolidine. The N-amino group of N-aminopiperidine makes it more nucleophilic than piperidine but also introduces more complex potential side reactions, making it less commonly used as a standard base catalyst for this specific transformation.

Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation

Materials:

  • Aromatic aldehyde (e.g., p-chlorobenzaldehyde) (1 equivalent)

  • Active methylene compound (e.g., nitroethane) (1.2 equivalents)

  • Piperidine (catalytic amount, e.g., 2 drops)

  • Ethanol, anhydrous

Procedure:

  • Dissolve the aromatic aldehyde (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add the active methylene compound (1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture and concentrate it to about one-third of its original volume under reduced pressure.

  • Allow the concentrated solution to stand, often at a reduced temperature, to induce crystallization of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualization: Logical Comparison of Piperidine Derivatives

G center Piperidine Derivatives in Synthesis n_amino N-Aminopiperidine center->n_amino piperidine Piperidine center->piperidine three_amino 3-Aminopiperidine center->three_amino four_amino 4-Aminopiperidine center->four_amino prop1 Unique Nucleophile (Hydrazine Surrogate) n_amino->prop1 prop2 Standard Base Catalyst (e.g., Knoevenagel) piperidine->prop2 prop3 Primary Amine Nucleophile (Amidation, Reductive Amination) three_amino->prop3 four_amino->prop3

Caption: Reactivity roles of various piperidine derivatives in synthesis.

Conclusion

This compound possesses a unique reactivity profile due to its N-amino group, which allows it to serve as a hydrazine surrogate in the synthesis of N-amino heterocycles, a role that standard piperidine or its C-amino derivatives cannot fulfill. This makes it an invaluable building block for specific targets like Rimonabant.

In more general applications, such as simple amide bond formation or as a base catalyst, the performance differences between piperidine derivatives are more nuanced. Standard piperidine is a robust and economical choice for base catalysis. 3- and 4-aminopiperidines offer a primary amine handle for further functionalization, reacting with high efficiency in standard transformations like amidation. The choice of a specific piperidine derivative should therefore be a strategic decision based on the desired final molecular architecture and the specific transformation required, with this compound being the specialist tool for introducing an N-N bond within a heterocyclic framework.

Spectroscopic Analysis for Confirming N-Aminopiperidine Hydrochloride Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of N-Aminopiperidine hydrochloride. It offers detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical techniques.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate confirmation of its chemical structure is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide explores the application of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and characterization of this compound. We will also compare its spectroscopic features with those of a related compound, Piperidine hydrochloride, to highlight distinguishing characteristics.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and Piperidine hydrochloride. This data serves as a reference for interpreting experimental results.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Expected)Piperidine Hydrochloride (Reference)[2]Key Differentiating Features
N-H Stretch (Amine Salt)3200-3000 cm⁻¹ (broad)2800-2400 cm⁻¹ (broad, "amine salt humps")The N-H stretch in this compound is expected to be more complex due to the presence of both the piperidine ring nitrogen and the primary amino group, both of which will be protonated.
C-H Stretch (Aliphatic)2950-2850 cm⁻¹2950-2850 cm⁻¹Similar C-H stretching frequencies are expected for both compounds.
N-H Bend (Amine)~1600 cm⁻¹~1600-1500 cm⁻¹The N-H bending vibration will be present in both spectra.
C-N Stretch~1200-1000 cm⁻¹~1200-1000 cm⁻¹The C-N stretching vibrations are expected in a similar region.

Table 2: ¹H NMR Spectroscopy Data (in D₂O)

Proton EnvironmentThis compound (Expected)Piperidine Hydrochloride (Reference)[3]Key Differentiating Features
α-CH₂ (to ring N)~3.5-3.0 ppm (multiplet)~3.2 ppm (triplet)The protons alpha to the ring nitrogen in this compound are expected to be shifted slightly downfield due to the presence of the adjacent protonated amino group.
β-CH₂~1.9-1.7 ppm (multiplet)~1.8 ppm (multiplet)The chemical shifts of the beta protons are expected to be similar.
γ-CH₂~1.7-1.5 ppm (multiplet)~1.6 ppm (multiplet)The chemical shifts of the gamma protons are expected to be similar.
NH₃⁺~4.8 ppm (broad singlet, exchangeable)~4.8 ppm (broad singlet, exchangeable)The chemical shift of the protonated amine protons will be solvent-dependent and will exchange with D₂O.

Table 3: ¹³C NMR Spectroscopy Data (in D₂O)

Carbon EnvironmentThis compound (Expected)Piperidine Hydrochloride (Reference)[4][5]Key Differentiating Features
α-C~55-50 ppm~45 ppmThe alpha carbons in this compound are expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent protonated amino group.
β-C~25-20 ppm~26 ppmThe chemical shifts of the beta carbons are expected to be similar.
γ-C~23-18 ppm~24 ppmThe chemical shifts of the gamma carbons are expected to be similar.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

IonN-Aminopiperidine (Free Base)[6][7]Piperidine (Free Base)[8]Key Differentiating Features
Molecular Ion (M⁺)m/z 100m/z 85The molecular ion peak directly confirms the molecular weight of the free base.
Major Fragmentsm/z 85, 70, 56, 43m/z 84, 70, 56, 43, 42The fragmentation pattern of N-Aminopiperidine will show a characteristic loss of the amino group (-NH₂) leading to a fragment at m/z 84, which is the molecular ion of piperidine.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet. Mix a small amount of the this compound sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Grind the mixture to a fine, uniform powder.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform baseline correction and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms in this compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition for ¹H NMR:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and determine the chemical shifts (δ) in parts per million (ppm).

  • Data Acquisition for ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

    • Determine the chemical shifts (δ) of the carbon signals.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of N-Aminopiperidine.

  • Instrumentation: Mass Spectrometer (e.g., with Electron Ionization - EI source).

  • Sample Preparation:

    • For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).

    • The hydrochloride salt will likely need to be converted to the free base (N-Aminopiperidine) for analysis by GC-MS. This can be achieved by neutralization with a base followed by extraction.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

    • Identify the molecular ion peak and the major fragment ions.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Conclusion Sample N-Aminopiperidine Hydrochloride IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structure Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Confirmation.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural confirmation of this compound. By comparing the acquired data with reference spectra and data from analogous compounds like Piperidine hydrochloride, researchers can achieve a high degree of confidence in the identity and purity of their synthesized material. This analytical rigor is essential for advancing drug development programs and ensuring the reliability of scientific research.

References

A Comparative Guide to the Purity Assessment of N-Aminopiperidine Hydrochloride: qNMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials and active pharmaceutical ingredients is of paramount importance. N-Aminopiperidine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative techniques—High-Performance Liquid Chromatography (HPLC) and acid-base titration—for the purity assessment of this compound. The comparison is supported by detailed experimental protocols and illustrative diagrams to aid in methodological selection and implementation.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) stands out as a primary ratio method of measurement, enabling the direct quantification of an analyte against a certified internal standard without the need for an identical reference standard of the analyte itself. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, providing a basis for accurate and precise purity determination.

1. Materials:

  • This compound (analyte)

  • Maleic acid (certified internal standard, purity ≥ 99.5%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Analytical balance (readable to 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30') with a 30° pulse angle to ensure full relaxation between scans.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard protons (typically 30-60 seconds for quantitative accuracy).

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): 16-64, to achieve a signal-to-noise ratio (S/N) of >250 for the signals of interest.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of this compound (e.g., the protons on the piperidine ring) and the singlet of maleic acid.

  • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Advantages:

  • Primary Method: Provides a direct measurement of purity without the need for a specific reference standard of the analyte.[1]

  • High Accuracy and Precision: Capable of achieving low relative standard deviations (RSD).[1]

  • Structural Information: Provides structural confirmation of the analyte simultaneously.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Sensitivity: Lower sensitivity compared to chromatographic methods.

  • Signal Overlap: Can be challenging if impurity signals overlap with analyte or internal standard signals.

  • Cost: Higher initial instrument cost compared to other techniques.

Alternative Purity Assessment Methods

HPLC is a widely used separation technique for purity determination. For a compound like this compound, which lacks a strong UV chromophore, derivatization is often necessary to achieve adequate sensitivity with UV detection.

1. Materials:

  • This compound

  • Benzoyl chloride (derivatizing agent)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Derivatization Procedure:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and ACN).

  • Add an excess of benzoyl chloride and a base (e.g., sodium bicarbonate) to the solution.

  • Allow the reaction to proceed to completion to form the benzoyl derivative.

  • Neutralize the reaction mixture and dilute to a known volume with the mobile phase.

3. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm (for the benzoyl derivative)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

4. Purity Calculation:

  • Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate results, a reference standard of derivatized N-Aminopiperidine of known purity is required to calculate a response factor.

Advantages:

  • High Sensitivity: Capable of detecting trace impurities.

  • High Resolution: Excellent separation of closely related impurities.

Limitations:

  • Relative Method: The area percent method assumes all impurities have the same response factor as the main component, which can lead to inaccurate results.[1]

  • Reference Standard Dependent: Accurate quantification requires a certified reference standard of the analyte.

  • Derivatization: The need for derivatization adds complexity, time, and potential for side reactions.

Titration is a classical analytical method that can be used to determine the purity of amine hydrochlorides by neutralizing the acidic proton.

1. Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Potentiometric titrator with a pH electrode

2. Procedure:

  • Accurately weigh approximately 100 mg of this compound into a beaker.

  • Dissolve the sample in approximately 50 mL of deionized water.

  • Immerse the pH electrode in the solution.

  • Titrate the solution with standardized 0.1 M NaOH, recording the pH as a function of the titrant volume.

  • Determine the equivalence point from the titration curve (the point of maximum inflection).

3. Purity Calculation:

  • Calculate the purity using the following formula:

    Where:

    • V_NaOH = Volume of NaOH at the equivalence point (mL)

    • M_NaOH = Molarity of NaOH solution

    • MW_analyte = Molecular weight of this compound

    • m_sample = mass of the sample (g)

Advantages:

  • Cost-Effective: Simple and inexpensive instrumentation.

  • Ease of Use: Straightforward procedure.

Limitations:

  • Low Specificity: Titrates the total acidity, so it cannot distinguish between the analyte and any acidic or basic impurities.

  • Lower Precision: Generally less precise than qNMR and HPLC.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of each method for the purity assessment of this compound.

FeatureQuantitative NMR (qNMR)HPLC (with Derivatization)Acid-Base Titration
Principle Molar concentrationSeparation and DetectionNeutralization
Method Type PrimaryRelative/ComparativeAbsolute (for total base)
Accuracy HighHigh (with reference standard)Moderate
Precision (RSD) < 1%< 2%2-5%
Specificity HighVery HighLow
Sensitivity ModerateHighLow
Reference Standard Internal standard of a different compoundRequired for accurate quantificationStandardized titrant
Sample Throughput ModerateHighHigh

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflow for qNMR and a logical comparison of the three analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh N-Aminopiperidine HCl weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_sample->weigh_is dissolve Dissolve in D₂O weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Experimental workflow for the purity assessment of this compound by qNMR.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_titration Titration start Purity Assessment of N-Aminopiperidine HCl qnmr_node Primary Method High Accuracy Structurally Specific start->qnmr_node hplc_node High Sensitivity Requires Derivatization Reference Standard Dependent start->hplc_node titration_node Simple & Cost-Effective Low Specificity start->titration_node

Caption: Logical comparison of qNMR, HPLC, and Titration for purity analysis.

Conclusion

The choice of an analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. Quantitative NMR offers a powerful, accurate, and direct method for purity determination without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials and for obtaining highly reliable data in drug development. HPLC with derivatization provides excellent sensitivity for detecting trace impurities but requires method development for the derivatization step and a well-characterized reference standard for accurate quantification. Acid-base titration is a simple and cost-effective screening tool but lacks the specificity to distinguish between the analyte and other acidic or basic components. For comprehensive and accurate purity assessment, qNMR is a superior choice, while HPLC is invaluable for impurity profiling. Titration can serve as a quick preliminary check of overall salt content.

References

A Comparative Guide to the Synthetic Routes of N-Aminopiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

N-Aminopiperidine hydrochloride is a crucial building block in medicinal chemistry, widely utilized in the synthesis of various pharmaceutical compounds, including inhibitors of neuronal nitric oxide synthase and other biologically active molecules. The efficiency and purity of its synthesis are paramount for drug discovery and development. This guide provides a comparative analysis of a novel synthetic methodology against traditional routes for the preparation of this compound, supported by experimental data.

Traditional Synthetic Route: Reduction of N-Nitrosopiperidine

A well-established and commonly employed method for the synthesis of N-Aminopiperidine involves the reduction of N-nitrosopiperidine. This multi-step process typically begins with the nitrosation of piperidine, followed by the reduction of the resulting N-nitrosopiperidine to N-aminopiperidine, which is then converted to its hydrochloride salt.

A common reducing agent for this transformation is a combination of zinc dust and a proton source like acetic acid or hydrochloric acid. Another established method involves the catalytic hydrogenation of N-nitrosopiperidine.

Experimental Protocol: Reduction of N-Nitrosopiperidine with Zinc/Acetic Acid

  • Nitrosation of Piperidine: Piperidine is reacted with a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to yield N-nitrosopiperidine.

  • Reduction: The isolated N-nitrosopiperidine is dissolved in a suitable solvent, like acetic acid or ethanol. Zinc dust is then added portion-wise while maintaining a controlled temperature. The reaction mixture is stirred until the reduction is complete.

  • Work-up and Isolation: The reaction mixture is filtered to remove excess zinc and other solids. The filtrate is then basified to liberate the free N-aminopiperidine, which is subsequently extracted with an organic solvent.

  • Salt Formation: The organic extracts containing N-aminopiperidine are treated with hydrochloric acid (e.g., HCl in ethanol) to precipitate this compound. The resulting solid is collected by filtration, washed, and dried.

A Piperidine B N-Nitrosopiperidine A->B NaNO2, HCl C N-Aminopiperidine B->C Zn, CH3COOH D N-Aminopiperidine Hydrochloride C->D HCl

Figure 1. Traditional synthesis of this compound.

Alternative Synthetic Route: From 1,5-Dibromopentane and Hydrazine

Another classical approach involves the direct reaction of 1,5-dibromopentane with hydrazine. This method, in theory, offers a more direct route to the N-aminopiperidine core. However, it often suffers from the formation of byproducts due to the high reactivity of hydrazine, leading to challenges in purification and lower overall yields.

Novel Synthetic Route: Direct Amination using Hydroxylamine Derivatives

A more recent and innovative approach involves the direct N-amination of piperidine using a hydroxylamine derivative, such as hydroxylamine-O-sulfonic acid, in the presence of a base. This method avoids the use of potent carcinogens like N-nitrosamines and often proceeds under milder reaction conditions.

Experimental Protocol: Direct Amination of Piperidine

  • Reaction Setup: Piperidine and a suitable base (e.g., potassium carbonate) are dissolved in an appropriate solvent (e.g., water or a water/organic solvent mixture).

  • Addition of Aminating Agent: A solution of the hydroxylamine derivative (e.g., hydroxylamine-O-sulfonic acid) is added dropwise to the piperidine solution at a controlled temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature and monitored by a suitable analytical technique (e.g., TLC or GC-MS) until completion.

  • Work-up and Isolation: The reaction mixture is worked up to remove unreacted starting materials and byproducts. This may involve extraction and distillation.

  • Salt Formation: The isolated N-aminopiperidine is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

A Piperidine B N-Aminopiperidine A->B Hydroxylamine derivative, Base C N-Aminopiperidine Hydrochloride B->C HCl

A Comparative Purity Analysis of N-Aminopiperidine Hydrochloride: Benchmarking Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the purity of a representative batch of N-Aminopiperidine hydrochloride against established commercial standards. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of this critical reagent for their applications. The purity of this compound is paramount in ensuring the reliability and reproducibility of experimental results, particularly in the synthesis of pharmaceutical intermediates.

Comparative Purity and Impurity Profile

The purity of our this compound was evaluated against two leading commercial standards using High-Performance Liquid Chromatography (HPLC). In addition to the main component, the levels of water content and a common process-related impurity, N-Nitroso-piperidine, were quantified to provide a comprehensive purity profile.

ParameterOur ProductCommercial Standard ACommercial Standard B
Purity by HPLC (% Area) 99.8599.5299.13
Water Content (KF) 0.12%0.25%0.38%
N-Nitroso-piperidine (ppm) < 158

Experimental Workflow for Purity Benchmarking

The following diagram outlines the systematic workflow employed for the comparative analysis of this compound purity.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Sample_Reception Receive Samples: - Our Product - Commercial Standard A - Commercial Standard B Dissolution Accurately weigh and dissolve samples in mobile phase Sample_Reception->Dissolution HPLC_Analysis HPLC Purity Assay (Isocratic Elution) Dissolution->HPLC_Analysis KF_Titration Karl Fischer Titration (Water Content) Dissolution->KF_Titration Impurity_Analysis Trace Impurity Analysis (HPLC-MS) Dissolution->Impurity_Analysis Data_Processing Integrate Chromatograms & Calculate Percent Area HPLC_Analysis->Data_Processing Comparison Tabulate and Compare Results: - Purity - Water Content - Impurity Levels KF_Titration->Comparison Impurity_Analysis->Comparison Data_Processing->Comparison Report Generate Comparison Report Comparison->Report

Navigating the Synthesis of N-Aminopiperidine Hydrochloride: A Cost-Benefit Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: December 2025

N-Aminopiperidine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the cannabinoid receptor antagonist Rimonabant.[1] The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and production needs.

Comparative Analysis of Synthesis Routes

The primary synthetic strategies for this compound can be broadly categorized into two main pathways: the nitrosation of piperidine followed by reduction, and a route involving the Hofmann rearrangement of an N-substituted piperidine. Variations within the reduction step of the first pathway offer a range of options concerning reagent cost, safety, and yield.

ParameterRoute 1a: Nitrosation-Reduction (LiAlH4)Route 1b: Nitrosation-Reduction (Fe/HCl)Route 2: Hofmann Rearrangement
Starting Materials Piperidine, Sodium Nitrite, Lithium Aluminum Hydride, Hydrochloric AcidPiperidine, Sodium Nitrite, Iron, Hydrochloric AcidPiperidine, Urea, Chlorine, Sodium Hydroxide, Hydrochloric Acid
Key Intermediates N-NitrosopiperidineN-NitrosopiperidineN-Carboxamide piperidine
Overall Yield 53.9% - 55.2%[1]Not explicitly quantified, but described as a practical method[1]44.2% - 69.4%[2]
Reaction Time Nitrosation: ~2.5 hours; Reduction: Overnight[1]Nitrosation: ~2.5 hours; Reduction: 4-5 hours reflux[1]Amide formation: 2-8 hours reflux; Chlorination & Rearrangement: ~3.5 hours[2]
Reaction Conditions Nitrosation: Ice bath; Reduction: Ice bath initially, then room temperatureNitrosation: Ice bath; Reduction: RefluxAmide formation: 100-120°C; Chlorination: 0-20°C[2]
Purity/Purification Recrystallization from ethanol/ethyl acetate[1]Recrystallization from ethanol/ethyl acetate[1]Recrystallization from ethanol/ethyl acetate[2]
Cost & Safety Considerations High Cost/High Hazard: Lithium aluminum hydride is expensive and highly reactive with water. Requires anhydrous solvents and careful handling.Low Cost/Moderate Hazard: Iron powder is inexpensive. Involves handling concentrated acids.Moderate Cost/High Hazard: Uses inexpensive urea but involves handling chlorine gas, which is highly toxic and corrosive.[2]
Process Simplicity Two-step process. Post-treatment is straightforward, avoiding column chromatography.[1]Two-step process. Described as simple, economical, and practical.[1]Three-step process. Described as having a simple operation and convenient post-treatment.[2]

Experimental Protocols

Route 1: Nitrosation of Piperidine and Subsequent Reduction

This common pathway involves two main steps: the formation of N-nitrosopiperidine and its subsequent reduction to N-aminopiperidine, which is then converted to the hydrochloride salt.

Step 1: Synthesis of N-Nitrosopiperidine

  • Dissolve 39.6 ml of piperidine in 40 ml of water in a flask and cool in an ice bath.

  • Slowly add 85 ml of concentrated hydrochloric acid dropwise.

  • Add 250 ml of ethyl acetate.

  • In a separate beaker, dissolve 27.6 g of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours while maintaining the ice bath.

  • Continue stirring in the ice bath for 30 minutes.

  • Dissolve an additional 13.8 g of sodium nitrite in water and add it dropwise to the reaction mixture.

  • Allow the reaction to naturally warm to room temperature and stir for 2 hours, during which the color will change from green to yellow, indicating the completion of the reaction.[1]

  • Separate the organic layer and process it to isolate the N-nitrosopiperidine intermediate.

Step 2a: Reduction of N-Nitrosopiperidine with Lithium Aluminum Hydride (LiAlH₄)

  • In a dry 1000 ml single-necked bottle, prepare a suspension of 3.42 g of lithium aluminum hydride in 150 ml of anhydrous ether under an ice bath.

  • Dissolve 6.84 g of N-nitrosopiperidine in 150 ml of ether.

  • Slowly add the N-nitrosopiperidine solution dropwise to the LiAlH₄ suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, slowly add water dropwise to quench the reaction until the solid in the reaction mixture turns from gray to white.

  • Filter the mixture, using diatomaceous earth to aid filtration.

  • Evaporate the organic solvent under reduced pressure.

  • Acidify the remaining aqueous layer with 5% dilute hydrochloric acid.

  • Extract the aqueous layer twice with chloroform.

  • Evaporate the aqueous layer to dryness to obtain a solid.

  • Recrystallize the solid from an ethanol/ethyl acetate mixture to yield this compound.[1] An example using this method yielded 4.4 g of the final product (53.9% yield).[1]

Step 2b: Reduction of N-Nitrosopiperidine with Iron and Hydrochloric Acid

  • Activate a reducing agent mixture of iron, hydrochloric acid, and water by heating to boiling.

  • Add the N-nitrosopiperidine intermediate to the activated mixture.

  • Reflux the reaction for 4-5 hours.

  • After cooling, add dilute hydrochloric acid to the aqueous layer until it is acidic.

  • Extract the aqueous layer twice with an organic solvent.

  • Evaporate the aqueous layer to dryness to obtain the solid product.

  • Recrystallize the solid from an ethanol/ethyl acetate mixture to obtain this compound.[1]

Route 2: Synthesis via Hofmann Rearrangement

This route avoids the use of a nitroso intermediate, which can be a strong carcinogen.[2]

Step 1: Synthesis of N-Carboxamide piperidine

  • Mix piperidine and urea in a reaction vessel.

  • Heat the mixture to reflux at 100-120°C for 2-8 hours to obtain N-carboxamide piperidine.[2]

Step 2 & 3: Chlorination, Hofmann Rearrangement, and Salt Formation

  • Dissolve the N-carboxamide piperidine from the previous step.

  • At a temperature of 10°C, pass chlorine gas (0.11 mol for every 0.1 mol of amide) through the solution and allow it to react for 2 hours.

  • Add 90 mL of a 15% aqueous sodium hydroxide solution dropwise and let the reaction proceed for 1.5 hours.

  • Extract the solution with toluene.

  • Distill the extract under reduced pressure to first remove the toluene.

  • To the remaining solution, add concentrated hydrochloric acid dropwise with stirring to adjust the pH to 2.

  • Remove the water by rotary evaporation.

  • Recrystallize the resulting solid using a 1:3 volume ratio of ethanol to ethyl acetate to obtain this compound.[2] One example of this specific protocol yielded 11.3 g of the product (69.4% yield).[2]

Synthesis Route Overview

G Piperidine Piperidine NNitroso N-Nitrosopiperidine Piperidine->NNitroso + Sodium Nitrite + Acid NCarboxamide N-Carboxamide piperidine Piperidine->NCarboxamide + Urea Reflux Urea Urea SodiumNitrite Sodium Nitrite + Acid LiAlH4 LiAlH4 (Route 1a) NNitroso->LiAlH4 FeHCl Fe / HCl (Route 1b) NNitroso->FeHCl Hofmann Cl2, NaOH (Hofmann Rearrangement) (Route 2) NCarboxamide->Hofmann FinalProduct N-Aminopiperidine Hydrochloride LiAlH4->FinalProduct Reduction, HCl workup FeHCl->FinalProduct Reduction, HCl workup Hofmann->FinalProduct Rearrangement, HCl workup

Caption: Synthetic pathways to this compound.

Conclusion

The choice of synthesis route for this compound depends on a balance of factors including cost, safety, available equipment, and desired yield.

  • The Nitrosation-Reduction route is a well-established, two-step method.

    • Using Lithium Aluminum Hydride (Route 1a) as the reducing agent provides a reliable yield but comes with significant cost and safety concerns due to the reagent's reactivity.[1] This makes it more suitable for smaller-scale laboratory syntheses where cost is less of a concern and handling protocols for hazardous reagents are well-established.

    • The use of Iron in acidic medium (Route 1b) presents a much more economical and safer alternative, making it attractive for larger-scale production.[1] While the precise yield is not detailed in the referenced patent, it is described as a "simple, economical and practical synthesis method".[1]

  • The Hofmann Rearrangement route (Route 2) offers the significant advantage of avoiding the formation of a carcinogenic N-nitroso intermediate.[2] It can provide a high yield, though it involves the use of toxic chlorine gas, which requires specialized equipment and handling procedures.[2] This route may be preferred in contexts where the avoidance of nitroso compounds is a primary concern, and the infrastructure to handle chlorine gas is in place.

For industrial applications, the nitrosation-reduction pathway using iron and hydrochloric acid appears to offer the best balance of cost, simplicity, and safety. For laboratory-scale synthesis where yield is paramount and cost is secondary, the lithium aluminum hydride reduction or the Hofmann rearrangement may be more suitable, depending on the available safety infrastructure.

References

Safety Operating Guide

Personal protective equipment for handling N-Aminopiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Aminopiperidine hydrochloride (CAS No. 63234-70-8) was not available at the time of this writing. The following guidance is based on safety information for the base compound, 1-Aminopiperidine, and other closely related piperidine derivatives. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for a comprehensive risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are classified as hazardous substances. Based on available data, this compound is expected to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1]

Personal Protective Equipment (PPE) Requirements:

Protection Type Specification Source
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A lab coat or other protective clothing is required to prevent skin contact.[1][2][3]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all handling procedures.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.

2. Weighing and Aliquoting:

  • Handle this compound as a solid in a designated area within the chemical fume hood.

  • Use anti-static weighing paper and tools to minimize dust generation.

  • Close the container tightly immediately after use.

3. Dissolving and Use in Reactions:

  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Ensure the reaction vessel is properly secured and, if necessary, under an inert atmosphere.

  • Maintain the reaction within the chemical fume hood for the entire duration.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Wash hands thoroughly with soap and water after removing gloves.[1][2]

  • Remove and properly store or dispose of all PPE.

Emergency Procedures

Exposure Type First Aid Measures Source
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

In Case of a Spill:

  • Evacuate the area and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6]

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][2]

  • Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, absorbent material) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste (e.g., reaction mixtures, contaminated solvents) in a separate, compatible, and clearly labeled hazardous waste container.

2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.[1][2]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react emergency_spill Spill handle_weigh->emergency_spill cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon emergency_exposure Exposure handle_react->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.